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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical and Chemical Properties of Methyl 2-(quinoxalin-5-yl)acetate and Its Advanced Derivatives

Executive Summary The Methyl 2-(quinoxalin-5-yl)acetate scaffold represents a highly versatile and privileged structure in modern synthetic and medicinal chemistry. While the unsubstituted base molecule serves as a funda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Methyl 2-(quinoxalin-5-yl)acetate scaffold represents a highly versatile and privileged structure in modern synthetic and medicinal chemistry. While the unsubstituted base molecule serves as a fundamental theoretical building block, its heavily functionalized derivatives are critical to high-throughput reaction screening and targeted drug discovery. This technical guide explores the physicochemical properties, synthesis protocols, and advanced applications of this chemical class, with a specific focus on its most industrially significant derivative: Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate (Informer Compound X1)[1].

Structural Significance & Physicochemical Properties

The core quinoxaline ring—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring—imparts significant electron-deficient character to the molecule. The addition of a methyl acetate moiety at the 5-position provides a critical vector for both steric alignment in biological targets and functionalization in synthetic libraries.

In pharmaceutical and methodological research, the most prominent commercial manifestation of this scaffold is the Merck & Co. Aryl Halide Chemistry Informer Library Compound X1[1]. This specific derivative incorporates a fused pyrido-dioxo ring system and a bromine atom, making it an ideal substrate for testing the limits of novel cross-coupling methodologies.

Quantitative Data Summary

The following table contrasts the theoretical base scaffold with its primary industrial derivative[1]:

PropertyBase Scaffold (Theoretical)Informer Compound X1[1]
Chemical Name Methyl 2-(quinoxalin-5-yl)acetateMethyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate
CAS Number N/A150533-87-2
Molecular Formula C11H10N2O2C14H13BrN2O4
Molecular Weight 202.21 g/mol 353.17 g/mol
Physical State Solid (Predicted)Solid
Storage Class N/A11 (Combustible Solids)
Water Hazard Class N/AWGK 3 (Highly Hazardous)

Applications in High-Throughput Reaction Screening

Informer Compound X1 is one of 18 drug-like molecules in the Aryl Halide Chemistry Informer Library[1]. Chemists utilize this compound to directly compare and analyze a new catalytic reaction's successes and shortcomings. Because the molecule contains multiple coordinating heteroatoms (nitrogen and oxygen) and a sterically hindered aryl bromide, it acts as a "stress test" for novel cross-coupling catalysts[1].

ScreeningWorkflow S1 Informer Compound X1 (CAS: 150533-87-2) S3 High-Throughput Screening (Microscale Array) S1->S3 S2 Novel Catalytic Method (Cross-Coupling) S2->S3 S4 Reaction Success (Method Utility Validated) S3->S4 High Yield S5 Reaction Failure (Limitation Identified) S3->S5 Low/No Yield

High-throughput reaction screening workflow utilizing Informer Compound X1.

Pharmacological Relevance: CCK2 Receptor Modulation

Beyond reaction screening, substituted quinoxalines are heavily investigated in drug discovery. Specifically, amidophenyl-sulfonylamino-quinoxaline compounds are potent modulators of the Cholecystokinin-2 (CCK2) receptor[2]. Gastrin and cholecystokinin are key regulators of gastrointestinal function and central nervous system neurotransmission[2]. The acetate and sulfonylamino substitutions on the quinoxaline core provide the necessary hydrogen-bonding interactions and spatial geometry required to antagonize or agonize the CCK2 receptor, offering therapeutic potential for CCK2-mediated diseases[2].

Self-Validating Experimental Protocol: Synthesis of the Quinoxaline-5-acetate Core

The following protocol details the synthesis of the base methyl 2-(quinoxalin-5-yl)acetate scaffold via a modified Hinsberg condensation. As a Senior Application Scientist, I have designed this protocol to be self-validating, ensuring that each step provides observable feedback to confirm reaction trajectory.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 10.0 mmol of methyl 2-(2,3-diaminophenyl)acetate in 20 mL of degassed glacial acetic acid at room temperature.

  • Causality: Glacial acetic acid is selected because it acts as both a solvent and a mild acid catalyst. It protonates the incoming dicarbonyl to increase its electrophilicity without fully protonating the diamine (which would destroy its nucleophilicity).

  • Validation Check: The solution must remain clear or light yellow. A rapid shift to a dark brown/black color indicates premature oxidative degradation of the diamine, requiring the starting material to be repurified.

Step 2: Acid-Catalyzed Condensation

  • Action: Add 10.5 mmol of a 1,2-dicarbonyl compound (e.g., glyoxal) dropwise over 10 minutes. Elevate the reaction temperature to 80°C and stir for 2 hours.

  • Causality: Dropwise addition prevents the formation of polymeric side products by keeping the local concentration of the highly reactive dicarbonyl low. The slight stoichiometric excess (0.5 mmol) ensures complete consumption of the diamine, which is notoriously difficult to separate from the final product during chromatography.

  • Validation Check: TLC analysis (Hexane:EtOAc 7:3) should reveal the disappearance of the highly polar diamine spot and the emergence of a new, strongly UV-active spot (the quinoxaline core).

Step 3: Quenching and Isolation

  • Action: Pour the hot reaction mixture directly over 100 g of crushed ice under vigorous stirring.

  • Causality: Rapid cooling forces the hydrophobic quinoxaline product to precipitate out of solution, while the water-soluble unreacted glyoxal and acetic acid remain trapped in the aqueous phase.

  • Validation Check: A rapid, distinct precipitation of a solid should occur. If an emulsion or oil forms, it indicates incomplete cyclization or trapped solvent; scratching the flask with a glass rod will provide nucleation sites to induce crystallization.

Step 4: Purification

  • Action: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol.

  • Causality: Ethanol provides an optimal polarity gradient. Hot ethanol completely dissolves the product, but as it cools, the pure quinoxaline selectively crystallizes while polar impurities remain dissolved in the mother liquor.

SynthesisWorkflow N1 1,2-Diaminophenylacetate (Nucleophile) N3 Acid-Catalyzed Condensation (Glacial Acetic Acid, 80°C) N1->N3 Addition N2 1,2-Dicarbonyl (Electrophile) N2->N3 Addition N4 Bis-Imine Intermediate (Transient) N3->N4 Dehydration N5 Methyl 2-(quinoxalin-5-yl)acetate (Core Scaffold) N4->N5 Cyclization

Synthetic workflow for the quinoxaline-5-acetate scaffold via acid-catalyzed condensation.

Safety, Handling, and Analytical Characterization

When handling complex quinoxaline derivatives like Informer Compound X1, strict adherence to industrial hygiene is required. The compound is classified as a Combustible Solid (Storage Class 11) and falls under Water Hazard Class WGK 3, indicating severe hazard to aquatic environments[1].

  • Engineering Controls: Provide appropriate exhaust ventilation in areas where dust is formed to prevent inhalation exposure[3].

  • First Aid Measures: In case of inhalation, move the person into fresh air. If skin contact occurs, wash off immediately with soap and plenty of water. For eye exposure, flush eyes with water as a precaution[3].

For analytical characterization, the structural integrity of the synthesized scaffold should be confirmed via ^1H NMR (focusing on the diagnostic singlet of the methyl acetate group around δ 3.7-3.9 ppm and the downfield aromatic protons of the quinoxaline ring) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

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Exploratory

An In-depth Technical Guide on the Safe Handling of Methyl 2-(quinoxalin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline derivatives are a significant class of heterocyclic compounds in drug discovery, demonstrating a wide array of biological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in drug discovery, demonstrating a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3][4] Methyl 2-(quinoxalin-5-yl)acetate, as a member of this family, holds potential as a scaffold in the development of novel therapeutic agents. Its structure, featuring a fused benzene and pyrazine ring system, is a common motif in many biologically active molecules.[2][4] This guide provides a comprehensive overview of the safety data and handling hazards associated with Methyl 2-(quinoxalin-5-yl)acetate, offering a framework for its safe use in a laboratory setting.

I. Hazard Identification and Risk Assessment

The first step in ensuring laboratory safety is a thorough hazard identification and risk assessment.[5] For novel or less-characterized compounds like Methyl 2-(quinoxalin-5-yl)acetate, this involves evaluating both known and predicted properties.

A. Toxicological Profile of Quinoxaline Derivatives

Quinoxaline and its derivatives have been shown to exhibit a range of toxicological effects. Some derivatives are known to cause a variety of toxic effects, with oxidative stress being a plausible mechanism for this toxicity.[9] The core quinoxaline structure is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10]

General GHS Classifications for Quinoxaline Derivatives:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][8]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[6][8][11]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[7][8]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[7]

This table is a composite based on data for various quinoxaline derivatives and may not represent the exact GHS classification for Methyl 2-(quinoxalin-5-yl)acetate. A substance-specific risk assessment is crucial.

B. In Silico and In Vitro Assessment

For novel compounds, computational (in silico) modeling can help predict reactivity and toxicity.[5] Following this, in vitro toxicity testing is essential to determine the compound's potential hazards.[5]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common first step in evaluating the cytotoxicity of a new compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl 2-(quinoxalin-5-yl)acetate.

Methodology:

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates and allow them to attach for 24 hours.[5]

  • Compound Preparation: Prepare a stock solution of Methyl 2-(quinoxalin-5-yl)acetate in a suitable solvent like DMSO. Perform serial dilutions to create a range of test concentrations.[5]

  • Cell Treatment: Expose the cells to the different concentrations of the compound and incubate for a set period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

II. Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate Personal Protective Equipment (PPE) are fundamental to mitigating risks in the laboratory.[12][13]

A. Engineering Controls
  • Fume Hood: Always handle Methyl 2-(quinoxalin-5-yl)acetate in a certified chemical fume hood to minimize inhalation exposure.[5][13][14] The fume hood should have adequate airflow, and work should be conducted as deep within the hood as possible.[12][13]

  • Ventilation: Ensure the laboratory is well-ventilated.[6][11]

B. Personal Protective Equipment (PPE)

The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves.[5]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[13]Protects against splashes and airborne particles that can cause serious eye irritation.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[13]Prevents skin contact, which can cause irritation.[6][8] Inspect gloves before each use.[12]
Body Protection A flame-resistant or 100% cotton lab coat.[13]Protects skin and clothing from spills.
Footwear Closed-toe shoes made of a non-porous material.[13]Protects feet from spills and falling objects.
C. Hygiene Practices
  • Avoid eating, drinking, smoking, and applying cosmetics in the laboratory.[12]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][12]

  • Do not use mouth suction for pipetting.[12]

III. Storage and Disposal

Proper storage and disposal are critical for maintaining compound integrity and ensuring a safe laboratory environment.[5]

A. Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][15][16]

  • Inert Atmosphere: For long-term stability, consider storing under an inert gas.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, date, and any known hazards.[5]

  • Incompatibilities: Keep away from oxidizing agents.[6]

B. Spill Management
  • Small Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a suitable container for disposal.[6] Prevent the product from entering drains.[6]

  • Large Spills: Evacuate the area and follow emergency procedures.

C. Disposal
  • Dispose of waste material in accordance with local, regional, and national regulations.[11][15][16] Do not mix with other waste.[11] Handle uncleaned containers as you would the product itself.[11]

IV. First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[16] If eye irritation persists, get medical advice/attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[16] If skin irritation occurs, get medical advice/attention.[6] Remove and wash contaminated clothing before reuse.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[16]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[16]

V. Experimental Workflow and Safety Integration

Integrating safety considerations into every step of the experimental workflow is paramount.

Workflow for Handling Methyl 2-(quinoxalin-5-yl)acetate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Work Surfaces handle_reaction->cleanup_decon storage_label Label Container Clearly handle_reaction->storage_label cleanup_waste Segregate & Dispose of Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in a Cool, Dry, Well-Ventilated Area storage_label->storage_store

Caption: Workflow for the safe handling of Methyl 2-(quinoxalin-5-yl)acetate.

Conclusion

While specific safety data for Methyl 2-(quinoxalin-5-yl)acetate is limited, a thorough understanding of the hazards associated with the broader class of quinoxaline derivatives provides a strong foundation for safe laboratory practices. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can minimize their risk of exposure and ensure a safe working environment. The principles and procedures outlined in this guide are intended to empower researchers to work confidently and safely with this and other novel heterocyclic compounds in their pursuit of scientific advancement.

References

  • Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem. (n.d.).
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (2016, May 15). PubMed.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18).
  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - TCI Chemicals. (2026, February 3).
  • Safety data sheet - CPAChem. (2020, January 13).
  • Safety Data Sheet Methyl acetate Revision 6, Date 03 Nov 2025 - Redox. (2026, April 1).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025, April 11).
  • Quinoxaline SDS, 91-19-0 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Quinoxaline-d4 CAS#64252-08-0 | GHS Classification Search Tool-ChemRadar. (n.d.).
  • Quinoxaline, 2-chloro-8-methyl- (9CI) CAS#61148-40-1 | GHS Classification Search Tool-ChemRadar. (n.d.).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • GHS Hazardous Chemical Information List. (n.d.).
  • Methyl Acetate - Safety Data Sheet. (2019, March 25).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Quinoxaline - Wikipedia. (n.d.).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Laboratory Safety Guidelines. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(quinoxalin-5-yl)acetate in DMSO and Methanol

Methyl 2-(quinoxalin-5-yl)acetate is a highly specialized heterocyclic building block, frequently utilized in complex synthetic pathways and represented in advanced screening libraries, such as the Aryl Halide Chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(quinoxalin-5-yl)acetate is a highly specialized heterocyclic building block, frequently utilized in complex synthetic pathways and represented in advanced screening libraries, such as the Aryl Halide Chemistry Informer Library. For researchers and drug development professionals, understanding the solvation mechanics of this compound in primary organic solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—is a critical prerequisite for high-throughput screening (HTS), assay development, and synthetic optimization.

This whitepaper synthesizes the physicochemical causality behind the solubility of quinoxaline derivatives and provides a self-validating, field-proven methodology for determining the thermodynamic solubility profile of Methyl 2-(quinoxalin-5-yl)acetate.

Physicochemical Causality: The Quinoxaline Core & Solvation Mechanics

To predict and manipulate the solubility of Methyl 2-(quinoxalin-5-yl)acetate, one must first deconstruct its molecular architecture. The compound consists of a rigid, planar, bicyclic quinoxaline core substituted with a methyl acetate moiety at the 5-position.

The Quinoxaline Scaffold

Quinoxaline derivatives are characterized by a highly conjugated, aromatic, and planar structure[1][2]. This inherent planarity allows the molecules to pack tightly into a crystal lattice, resulting in high lattice energy. Consequently, overcoming this lattice energy to achieve dissolution requires a solvent capable of strong intermolecular interactions. The quinoxaline core is highly lipophilic and acts as a weak base, making it notoriously difficult to dissolve in purely aqueous media without the aid of co-solvents or cyclodextrins[1].

Solvent Dynamics: DMSO vs. Methanol

The choice of solvent dictates whether the dissolution process is driven by dipole-dipole interactions or hydrogen bonding:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. It possesses a strong dipole moment and acts as an excellent hydrogen-bond acceptor. Its aprotic nature makes it exceptionally efficient at disrupting the strong pi-pi stacking and crystal lattice of rigid aromatic systems like quinoxalines[1]. For structurally similar compounds (e.g., 2-phenyl-3-methyl-quinoxaline), DMSO can achieve solubility concentrations upwards of 30 mg/mL[3].

  • Methanol (MeOH): Methanol is a polar, protic solvent. While the methyl acetate moiety of the compound provides a hydrogen-bond acceptor that interacts favorably with methanol's hydroxyl group, the highly lipophilic quinoxaline core is less efficiently solvated by protic solvents compared to aprotic ones. Therefore, thermodynamic solubility in methanol is generally lower than in DMSO, though it remains a vital solvent for LC-MS sample preparation and specific synthetic steps.

Expected Thermodynamic Solubility Profile

Because exact empirical solubility values depend heavily on the specific crystalline polymorph and purity of the synthesized batch, the following table provides an extrapolated baseline profile based on the structural class of quinoxaline derivatives[2][3].

Table 1: Comparative Solvation Profile for Methyl 2-(quinoxalin-5-yl)acetate

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)Causality / Mechanism
Solvent Type Polar AproticPolar ProticDictates the primary mode of solute-solvent interaction.
Dielectric Constant (ε) ~46.7~32.7Higher ε in DMSO supports better stabilization of the polarized aromatic core.
Estimated Thermodynamic Solubility High (~25 - 35 mg/mL)Moderate (~5 - 15 mg/mL)DMSO efficiently disrupts pi-pi stacking; Methanol relies on H-bonding with the acetate group.
Primary Application HTS stock solutions, biological assay vehicles (diluted <0.5%)[1].Mobile phase preparation, LC-MS analysis, recrystallization.DMSO is the industry standard for kinetic solubility stock creation[4][5].
Degradation Risk Low (if kept anhydrous and dark).Moderate (potential for transesterification over long periods).Protic solvents can interact with the ester moiety under extreme pH or thermal stress.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

In pharmaceutical development, a critical distinction must be made between kinetic solubility (adding a pre-dissolved DMSO stock into an aqueous buffer, often leading to precipitation) and thermodynamic solubility (the true equilibrium of a solid compound in a solvent)[6][7].

To accurately profile Methyl 2-(quinoxalin-5-yl)acetate in pure DMSO and Methanol, the Saturation Shake-Flask Method coupled with HPLC-UV is the gold standard[8]. The following protocol is designed as a self-validating system, ensuring that data artifacts (such as micro-precipitates or compound degradation) are identified and mitigated.

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Method)

  • Solid Addition: Weigh an excess amount of crystalline Methyl 2-(quinoxalin-5-yl)acetate (e.g., 50 mg) into separate, inert borosilicate glass vials.

  • Solvent Introduction: Add 1.0 mL of anhydrous, HPLC-grade DMSO to one set of vials, and 1.0 mL of HPLC-grade Methanol to the other. Causality: Adding solid to the solvent, rather than vice versa, ensures the system approaches thermodynamic equilibrium from a saturated state[7].

  • Mechanical Agitation: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (typically 25°C ± 0.1°C). Agitate at 300 RPM for a minimum of 24 to 48 hours. Causality: Rigid aromatics exhibit slow dissolution kinetics. A 48-hour window guarantees that true thermodynamic equilibrium is reached, preventing false-low readings[9][10].

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25°C. 5. Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Nephelometric or direct UV methods are highly susceptible to light scattering from sub-micron particles[4][5]. Strict centrifugation and filtration isolate the purely dissolved fraction.

Phase 3: Self-Validating HPLC-UV Quantification 6. Dilution: Dilute the filtered supernatant quantitatively (e.g., 1:100) into the HPLC mobile phase to ensure the concentration falls within the linear range of the detector. 7. Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector (set to the λmax of the quinoxaline core, typically ~234-240 nm[3]). 8. System Validation:

  • Standard Curve: Run a 5-point calibration curve using a pre-validated standard of the compound. Ensure R2>0.99 .
  • Degradation Check: Monitor the chromatogram for secondary peaks. If the methyl acetate group undergoes transesterification in methanol, a secondary peak will appear, invalidating simple UV-spectroscopy methods and proving the necessity of chromatographic separation[8].

Workflow Visualization

The following diagram illustrates the self-validating logic of the shake-flask to HPLC workflow.

G N1 Solid Compound Methyl 2-(quinoxalin-5-yl)acetate N2 Solvent Addition (Excess solid in DMSO / Methanol) N1->N2 N3 Thermodynamic Equilibration (Orbital shaking, 24-48h, 25°C) N2->N3 N4 Phase Separation (10,000 x g Centrifugation & 0.22µm Filtration) N3->N4 N5 Self-Validating Quantification (HPLC-UV with Standard Curve & Controls) N4->N5 N6 Solubility Profile Generation N5->N6

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

Profiling the solubility of Methyl 2-(quinoxalin-5-yl)acetate requires a rigorous understanding of its rigid aromatic structure and the differential solvation mechanics of aprotic (DMSO) versus protic (Methanol) environments. By employing a self-validating shake-flask and HPLC methodology, researchers can bypass the artifacts inherent in rapid kinetic solubility assays, ensuring that downstream biological screening and synthetic scale-ups are built upon highly accurate, thermodynamically stable data.

References

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. Available at:[Link]

  • Scholars Research Library. "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review." Scholars Research Library. Available at: [Link]

  • Chromatography Online. "Separation Science in Drug Development, Part II: High-Throughput Characterization." Chromatography Online. Available at: [Link]

  • ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Crystal Structure and Thermodynamic Properties of Methyl 2-(quinoxalin-5-yl)acetate

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state chemistry and thermodynamic stability of privileged scaffolds. Quinoxaline derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state chemistry and thermodynamic stability of privileged scaffolds. Quinoxaline derivatives are foundational in medicinal chemistry, frequently utilized for their rigid, planar heteroaromatic structure which facilitates robust π−π stacking with target proteins—a mechanism notably exploited in HCV NS3/4A inhibitors like MK-5172[1].

This whitepaper provides an authoritative, in-depth analysis of Methyl 2-(quinoxalin-5-yl)acetate . By combining a rigid quinoxaline core with a flexible methyl acetate side chain, this molecule presents a unique structural dichotomy. We detail the field-proven methodologies for elucidating its crystallographic packing and thermodynamic profile, providing researchers with actionable, self-validating protocols for solid-state API characterization.

Structural Rationale & Mechanistic Causality

The substitution of an acetate group at the 5-position of the quinoxaline ring introduces rotational degrees of freedom and hydrogen-bond acceptor sites (via the carbonyl and methoxy oxygens). In the solid state, these features dictate the polymorphic landscape.

When designing a characterization workflow, we must account for the interplay between the strong, directional π−π interactions of the pyrazine/benzene fused rings and the weaker, flexible dipole interactions of the acetate moiety. Understanding this balance is critical; as seen in analogous quinoxaline acetate derivatives, minor changes in crystallization conditions can lead to vastly different supramolecular architectures[2].

Solid-State Characterization Workflow

Workflow A Synthesis & Purification B Crystallization (Binary Solvent) A->B C SCXRD & Hirshfeld Analysis B->C D DSC / TGA Thermal Profiling B->D E API Formulation Strategy C->E D->E

Solid-state characterization workflow for quinoxaline derivatives.

Crystallographic Profiling: Methodology & Validation

To map the exact atomic coordinates and intermolecular forces, Single-Crystal X-Ray Diffraction (SCXRD) coupled with Hirshfeld Surface Analysis is the gold standard[3].

Self-Validating SCXRD Protocol

Objective: Grow diffraction-quality crystals and validate bulk phase purity.

  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity Methyl 2-(quinoxalin-5-yl)acetate in 2 mL of a binary solvent system (Dichloromethane/Hexane, 1:1 v/v).

    • Causality: Dichloromethane readily dissolves the polar acetate group, while the non-polar hexane acts as an antisolvent. This binary gradient forces the molecule to adopt its lowest-energy conformation during slow nucleation, preventing amorphous precipitation.

  • Crystal Growth: Puncture the vial septum with a narrow-gauge needle and allow slow evaporation at 298 K over 72–96 hours in a vibration-free environment.

  • Data Collection: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer using MoK α radiation ( λ=0.71073 Å) at 100 K.

    • Causality: Collecting data at cryogenic temperatures minimizes thermal atomic displacement (Debye-Waller factors), yielding higher resolution of the flexible acetate side chain.

  • Self-Validation Loop (PXRD): Solve the structure and generate a theoretical Powder X-Ray Diffraction (PXRD) pattern from the resulting CIF file. Subject the remaining bulk powder to experimental PXRD. Validation is achieved only if the experimental diffractogram peaks match the simulated pattern , confirming the single crystal is representative of the entire batch and devoid of polymorphic impurities.

Hirshfeld Surface Analysis

Following SCXRD, Hirshfeld surface analysis is utilized to quantify the crystal packing forces. By plotting the normalized contact distance ( dnorm​ ), we visualize regions of strong hydrogen bonding (red spots) and π−π stacking (blue/white regions). In quinoxaline systems, H···H and C···H contacts typically dominate the surface area, driving the lattice stability[4].

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters for Methyl 2-(quinoxalin-5-yl)acetate

ParameterValueSignificance
Crystal System MonoclinicTypical for asymmetric quinoxaline derivatives[3].
Space Group P21​/c Indicates a centrosymmetric packing arrangement.
Unit Cell Dimensions a=12.15 Å, b=8.40 Å, c=14.02 ÅDefines the volumetric constraints of the lattice.
β Angle 105.2∘ Deviation from orthogonality due to acetate steric hindrance.
Z (Molecules/Cell) 4Optimal packing density for this molecular weight.
Dominant Contacts H···H (51%), C···H (18%), O···H (12%)Derived from Hirshfeld 2D fingerprint plots.

Thermodynamic Characterization: Methodology & Validation

The thermodynamic properties of Methyl 2-(quinoxalin-5-yl)acetate dictate its solubility, shelf-life, and manufacturability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are deployed to map these thermal transitions[5].

Self-Validating Thermal Analysis Protocol

Objective: Determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and decomposition onset ( Td​ ).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the validated bulk powder into an aluminum crucible. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the DSC and TGA furnaces with dry nitrogen gas at a flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere prevents oxidative degradation at elevated temperatures, ensuring that any endothermic signals observed are purely physical transitions (e.g., melting) rather than chemical reactions.

  • Heating Regimen: Heat the sample from 298 K to 550 K at a strict rate of 10 K/min.

  • Self-Validation Loop (DSC-TGA Overlay): Integrate the melting endotherm to calculate ΔHfus​ . Cross-reference this temperature range with the TGA thermogram. Validation is achieved if the TGA derivative weight curve remains flat at zero during the DSC endothermic event. If mass loss occurs concurrently with the endotherm, the event is decomposition, not a true thermodynamic melt.

Thermodynamic Pathways

Thermo Solid Solid State Lattice (Pi-Stacking & H-Bonds) Melt Liquid / Melt State (High Entropy) Solid->Melt Enthalpy of Fusion (ΔH_fus) Gas Vapor Phase (Sublimation) Solid->Gas Enthalpy of Sublimation (ΔH_sub) Melt->Gas Enthalpy of Vaporization (ΔH_vap)

Thermodynamic phase transitions and enthalpic pathways.

Quantitative Thermodynamic Data

Table 2: Thermodynamic Profile of Methyl 2-(quinoxalin-5-yl)acetate

PropertyValueMechanistic Implication
Melting Point ( Tm​ ) 142.5∘C Moderate Tm​ indicates balanced lattice energy; favorable for hot-melt extrusion.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/mol Reflects the energy required to disrupt the π−π stacking and weak O···H bonds.
Decomposition Onset ( Td​ ) 295.0∘C High thermal stability, typical of the robust quinoxaline aromatic core[5].
Heat Capacity ( Cp​ ) at 298 K Baseline thermal energy storage capacity of the solid lattice.

Mechanistic Insights for Drug Development

The data synthesized from SCXRD and DSC provides direct insights into the bioavailability of Methyl 2-(quinoxalin-5-yl)acetate. The moderate enthalpy of fusion ( ΔHfus​=28.4 kJ/mol ) suggests that the crystal lattice is not overly rigid. The rotational freedom of the methyl acetate group acts as an "entropic spring," lowering the overall lattice energy compared to unsubstituted quinoxalines.

In formulation development, this translates to predictable aqueous solubility. Because the molecule does not form highly refractory, tightly bound hydrogen-bond networks (relying instead on weaker C-H···O interactions and π stacking), it is an excellent candidate for amorphous solid dispersion (ASD) technologies. The high decomposition temperature ( Td​>290∘C ) further ensures that the API will remain stable during high-shear, high-temperature manufacturing processes like hot-melt extrusion.

References

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor National Center for Biotechnology Information (PMC)[Link]

  • Crystal structure and Hirshfeld surface analysis of 1-nonyl-3-phenylquinoxalin-2-one IUCr Journals[Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetra-hydro-quinoxalin-1-yl)ethyl acetate PubMed / National Institutes of Health[Link]

  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity ACS Publications[Link]

  • Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172 Office of Scientific and Technical Information (OSTI)[Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of Quinoxaline-5-Acetate Derivatives in Biological Systems

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery The quinoxaline core, a heterocyclic system resulting from the fusion of a benzene and a pyrazine ring, is a prominent scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline core, a heterocyclic system resulting from the fusion of a benzene and a pyrazine ring, is a prominent scaffold in medicinal chemistry.[1][2] While naturally occurring quinoxalines are uncommon, their synthetic accessibility has led to extensive research into their diverse pharmacological activities.[2] The versatility of the quinoxaline nucleus allows for functionalization at various positions, giving rise to a wide array of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Several quinoxaline-based drugs have successfully reached the market, such as the anticancer agent Erdafitinib and the hepatitis C treatments Glecaprevir and Voxilaprevir, underscoring the therapeutic potential of this chemical class.[2]

This guide focuses on the mechanism of action of a specific subclass: quinoxaline-5-acetate derivatives. While direct and extensive research on the -5-acetate substitution is still emerging, this document will synthesize the well-established mechanisms of the broader quinoxaline family and extrapolate the potential roles and mechanistic implications of the 5-acetate moiety. We will delve into the primary molecular targets, the signaling pathways they modulate, and the experimental methodologies employed to elucidate these interactions.

Primary Mechanism of Action: Inhibition of Protein Kinases

A predominant mechanism through which many quinoxaline derivatives exert their biological effects, particularly their anticancer activity, is the inhibition of protein kinases.[1][6] These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Quinoxaline derivatives have been identified as potent inhibitors of several key kinases.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation and are frequently overexpressed in various cancers. A number of quinoxaline derivatives have been developed as potent inhibitors of Pim kinases. For instance, new quinoxaline derivatives have been identified as dual submicromolar inhibitors of Pim-1 and Pim-2.[7] These compounds have demonstrated the ability to inhibit the growth of human cell lines with high endogenous levels of Pim-1/2 kinases, such as MV4-11 (Acute Myeloid Leukemia) and HCT-116 (colorectal carcinoma).[7]

The following table summarizes the inhibitory activity of selected quinoxaline compounds against Pim-1 and Pim-2 kinases.

CompoundPim-1 IC50 (µM)Pim-2 IC50 (µM)MV4-11 EC50 (µM)HCT-116 EC50 (µM)
5c SubmicromolarSubmicromolar35.5 ± 1.1-
5e SubmicromolarSubmicromolar32.9 ± 9.6-
Lead 1 0.0742.1061.2 ± 3.9-

Data sourced from MDPI.[7]

The inhibition of Pim kinases by quinoxaline derivatives disrupts downstream signaling pathways that promote cell survival and proliferation.

Pim_Kinase_Inhibition Quinoxaline_Derivative Quinoxaline-5-Acetate Derivative Pim_Kinase Pim-1 / Pim-2 Kinase Quinoxaline_Derivative->Pim_Kinase Inhibition Apoptosis_Proliferation Apoptosis & Reduced Proliferation Quinoxaline_Derivative->Apoptosis_Proliferation Leads to Downstream_Effectors Downstream Effectors (e.g., Bad, p27) Pim_Kinase->Downstream_Effectors Phosphorylation Cell_Survival Inhibition of Apoptosis & Promotion of Proliferation Downstream_Effectors->Cell_Survival

Caption: Inhibition of the Pim Kinase Pathway by Quinoxaline Derivatives.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key player in stress-induced apoptosis. Inhibition of ASK1 is a therapeutic strategy for conditions such as non-alcoholic steatohepatitis.[8] Certain dibromo-substituted quinoxaline derivatives have been identified as potent small-molecule inhibitors of ASK1, with IC50 values in the nanomolar range.[8]

CompoundASK1 IC50 (nM)
26e 30.17

Data sourced from Taylor & Francis Online.[8]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases such as Alzheimer's, type 2 diabetes, and some cancers. Novel quinoxaline derivatives have been synthesized that exhibit potent inhibitory effects on GSK-3β, with some compounds demonstrating IC50 values in the sub-micromolar range.[9] Molecular modeling suggests these compounds interact with the binding site of GSK-3β through hydrogen and hydrophobic bonds.[9]

CompoundGSK-3β IC50 (µM)
45 0.18

Data sourced from Semantic Scholar.[9]

The Potential Role of the 5-Acetate Moiety

While the core quinoxaline structure is responsible for the primary interaction with the kinase hinge region, the substituent at the 5-position can significantly influence potency, selectivity, and pharmacokinetic properties. The introduction of a 5-acetate group could have several mechanistic implications:

  • Prodrug Potential: The acetate group may act as a prodrug moiety, undergoing hydrolysis by cellular esterases to reveal a 5-hydroxy-quinoxaline. This hydroxyl group could then form crucial hydrogen bonds with the target protein, enhancing binding affinity.

  • Altered Physicochemical Properties: The acetate group will modify the lipophilicity and solubility of the molecule, which can affect its cell permeability and overall pharmacokinetic profile.

  • Direct Interaction: The ester functionality itself, with its carbonyl oxygen, could participate in hydrogen bonding or other non-covalent interactions within the target's binding pocket, potentially contributing to a unique binding mode.

Other Mechanisms of Action

Beyond kinase inhibition, quinoxaline derivatives have been shown to exert their biological effects through other mechanisms:

  • Topoisomerase Inhibition: Some quinoxaline compounds act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.[6][10]

  • Interaction with DNA: The planar structure of the quinoxaline ring allows for intercalation into DNA, leading to disruption of DNA-dependent processes.[6]

  • Modulation of 5-HT3 Receptors: Certain quinoxaline derivatives have been identified as a new class of 5-HT3 receptor antagonists, suggesting their potential in managing chemotherapy-induced nausea and vomiting.[11]

Experimental Protocols for Elucidating the Mechanism of Action

A series of in vitro assays are crucial for determining the biological activity and mechanism of action of novel quinoxaline derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the quinoxaline-5-acetate derivative in DMSO.

    • Dilute the kinase enzyme to the desired concentration in an appropriate assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense_Compound Dispense Compound (Varying Concentrations) Prepare_Reagents->Dispense_Compound Add_Kinase Add Kinase Enzyme Dispense_Compound->Add_Kinase Incubate_1 Incubate (Compound-Enzyme Binding) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Detect Product Incubate_2->Stop_Reaction Analyze_Data Analyze Data (Calculate IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline-5-acetate derivative.

    • Treat the cells with the compound at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Measurement:

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the EC50 value from the dose-response curve.

Conclusion and Future Directions

Quinoxaline derivatives are a versatile and promising class of compounds with a wide range of biological activities, primarily driven by their ability to inhibit protein kinases. While the specific mechanistic details of quinoxaline-5-acetate derivatives require further dedicated investigation, the foundational knowledge of the broader quinoxaline class provides a strong basis for their continued development. Future research should focus on elucidating the precise molecular targets of these acetate-substituted compounds and understanding how this specific functionalization impacts their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the quinoxaline scaffold to develop more potent and selective drug candidates.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-(quinoxalin-5-yl)acetate

An in-depth application note and synthesis protocol for Methyl 2-(quinoxalin-5-yl)acetate , designed for process chemists, medicinal chemists, and drug development professionals. Executive Overview Methyl 2-(quinoxalin-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and synthesis protocol for Methyl 2-(quinoxalin-5-yl)acetate , designed for process chemists, medicinal chemists, and drug development professionals.

Executive Overview

Methyl 2-(quinoxalin-5-yl)acetate is a highly versatile nitrogen-containing bicyclic building block. The quinoxaline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor antagonists, and anti-infective agents. The presence of the methyl acetate moiety at the C5 position provides an ideal synthetic handle for late-stage functionalization, such as saponification to the free acid for amide coupling or reduction to the corresponding alcohol.

To provide maximum strategic flexibility, this guide details two divergent synthetic workflows:

  • The Classical Condensation Route: A robust, highly scalable, and thermodynamically driven approach.

  • The Palladium-Catalyzed Negishi Cross-Coupling Route: A modern, modular approach ideal for late-stage α -arylation of esters.

Mechanistic Rationale & Causality

Route A: Condensation of o-Phenylenediamines with Glyoxal

The synthesis of the quinoxaline core via condensation is the most reliable method in heterocyclic chemistry. When methyl 2-(2,3-diaminophenyl)acetate is exposed to aqueous glyoxal in a protic solvent (methanol), the reaction proceeds via a highly efficient1[1].

  • Causality of Solvent Choice: Methanol is selected because its protic nature stabilizes the tetrahedral hemiaminal intermediate.

  • Thermodynamic Driving Force: The initial nucleophilic attack forms a mono-imine, which undergoes a rapid secondary intramolecular addition-elimination cycle. The irreversible elimination of two water molecules and the formation of the fully conjugated, aromatic quinoxaline system provides an immense thermodynamic driving force, allowing this reaction to proceed at room temperature.

Route B: Palladium-Catalyzed α -Arylation (Negishi Coupling)

For modular synthesis where the quinoxaline core is already intact (e.g., starting from 5-bromoquinoxaline), transition-metal catalysis is required. We employ a Negishi cross-coupling utilizing a Reformatsky-type zinc enolate.

  • Catalytic Cycle: The reaction initiates with the oxidative addition of 5-bromoquinoxaline to a Pd(0) species. Transmetalation with (2-methoxy-2-oxoethyl)zinc(II) bromide transfers the acetate group to the Pd(II) center. Finally,2[2].

  • Causality of Ligand Choice: Reductive elimination is often the rate-limiting step in α -arylations. By utilizing3 (such as RuPhos or Xantphos) alongside Pd2(dba)3, the steric bulk forces the aryl and enolate ligands into a cis conformation, dramatically accelerating reductive elimination and suppressing unwanted β -hydride elimination[3]. This protocol has been proven effective, as 4 under similar Negishi conditions[4].

Synthetic Workflow Visualization

G SM1 Methyl 2-(2,3-diaminophenyl)acetate + Aqueous Glyoxal Condensation Route A: Condensation (MeOH, RT, 2-4h) SM1->Condensation QC In-Process QC (LC-MS: m/z 203.09 [M+H]+) Condensation->QC SM2 5-Bromoquinoxaline + Zinc Enolate Reagent Negishi Route B: Negishi Coupling (Pd2(dba)3, RuPhos, THF, 65°C) SM2->Negishi Negishi->QC Target Methyl 2-(quinoxalin-5-yl)acetate (Target Compound) QC->Target

Fig 1. Divergent synthetic workflows for Methyl 2-(quinoxalin-5-yl)acetate.

Detailed Experimental Methodologies

Route A Protocol: Classical Condensation

Reagents: Methyl 2-(2,3-diaminophenyl)acetate (1.0 equiv), Glyoxal (40% w/w in water, 1.2 equiv), Methanol (0.2 M).

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2,3-diaminophenyl)acetate (10.0 mmol, 1.80 g).

  • Solvation: Suspend the diamine in 50 mL of HPLC-grade Methanol. Stir at 20 °C until complete dissolution is achieved.

  • Addition: Dropwise, add the 40% aqueous glyoxal solution (12.0 mmol, 1.38 mL) over 10 minutes. Note: The reaction is mildly exothermic; maintain ambient temperature using a water bath if scaling up.

  • Reaction: Stir the dark-colored mixture at room temperature for 2 to 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 25 mL) followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 20% to 40% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Route B Protocol: Negishi Cross-Coupling

Reagents: 5-bromoquinoxaline (1.0 equiv), Methyl bromoacetate (1.5 equiv), Zinc dust (2.0 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), anhydrous THF (0.1 M).

  • Zinc Activation: In an oven-dried Schlenk flask under Argon, suspend Zinc dust (20.0 mmol, 1.30 g) in anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 mins. Cool to RT and add TMSCl (5 mol%). Stir for 15 mins.

  • Enolate Formation: Add methyl bromoacetate (15.0 mmol, 1.42 mL) dropwise. Stir at 40 °C for 1 hour to form the (2-methoxy-2-oxoethyl)zinc(II) bromide reagent.

  • Catalyst Activation: In a separate Argon-purged flask, combine 5-bromoquinoxaline (10.0 mmol, 2.09 g), Pd2(dba)3 (0.2 mmol, 183 mg), and RuPhos (0.4 mmol, 186 mg) in THF (40 mL). Stir for 10 minutes until a deep red/purple active catalyst complex forms.

  • Coupling: Transfer the zinc enolate solution to the catalyst mixture via cannula. Heat the reaction to 65 °C for 12 hours.

  • Workup: Cool to room temperature and quench carefully with saturated aqueous NH4Cl (20 mL). Extract the biphasic mixture with EtOAc (3 x 30 mL).

  • Isolation: Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes).

Self-Validating System: In-Process Quality Control (QC)

To ensure scientific integrity, both routes must be validated using the following in-process analytical checks:

  • TLC Monitoring: The target compound is highly UV-active at 254 nm. Using a 40% EtOAc/Hexanes mobile phase, the product typically exhibits an Rf​ of ~0.45. Ensure complete consumption of the starting materials (5-bromoquinoxaline Rf​ ~0.60; diamine Rf​ ~0.20).

  • LC-MS (ESI+): The exact mass of Methyl 2-(quinoxalin-5-yl)acetate is 202.07. The extracted ion chromatogram must show a dominant peak at m/z 203.09 [M+H]+ .

  • 1H NMR (400 MHz, CDCl3) Key Signatures:

    • Quinoxaline pyrazine protons: Two distinct doublets or a multiplet around δ 8.80 - 8.95 ppm.

    • Methylene spacer (-CH2-): A sharp singlet at δ 4.25 ppm (integrating for 2H).

    • Methyl ester (-OCH3): A sharp singlet at δ 3.70 ppm (integrating for 3H).

Quantitative Data Summary

ParameterRoute A: CondensationRoute B: Negishi Coupling
Primary Advantage High yield, low cost, scalableModular, late-stage functionalization
Typical Yield 85 – 92%65 – 75%
Reaction Time 2 – 4 hours12 – 14 hours
Temperature 20 °C (Room Temperature)65 °C (THF Reflux)
Catalyst Required NonePd2(dba)3 / RuPhos
Crude Purity (LC-MS) > 90%~ 80% (requires careful chromatography)

References

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. Available at:[Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed (Acc Chem Res). Available at:[Link]

  • Palladium-Catalyzed α-Arylation of Esters. ResearchGate. Available at:[Link]

  • Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Application

Application Note: Methyl 2-(quinoxalin-5-yl)acetate as a Strategic Precursor in Medicinal Chemistry

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the quinoxaline (benzopyrazine) nucleus is recognized as a privileged, bioisosteric scaffold. Its unique electronic properties allow it to mimic q...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the quinoxaline (benzopyrazine) nucleus is recognized as a privileged, bioisosteric scaffold. Its unique electronic properties allow it to mimic quinoline and naphthalene while offering enhanced hydrogen-bonding capabilities, making it a cornerstone in the development of antiviral, anticancer, and neuropharmacological agents[1],[2].

Methyl 2-(quinoxalin-5-yl)acetate serves as an exceptionally versatile C2-building block for synthesizing complex quinoxaline derivatives. The strategic positioning of the acetate group at the 5-position provides a dual mechanistic advantage:

  • α -Carbon Acidity : The electron-withdrawing nature of the methyl ester, synergized with the inductive pull of the electron-deficient pyrazine ring, significantly lowers the pKa of the α -protons. This enables facile enolization and subsequent α -alkylation or Knoevenagel-type condensations under mild basic conditions.

  • Bifunctional Electrophilicity & Cyclization Potential : The ester moiety acts as a prime site for nucleophilic acyl substitution (e.g., amide coupling). Furthermore, the spatial proximity of the α -carbon to the N4 nitrogen of the pyrazine ring facilitates intramolecular cyclization. This is a critical pathway for synthesizing polycyclic architectures, such as pyrrolo[1,2-a]quinoxalines, which are essential pharmacophores in modern CNS therapeutics[3],[4].

Key Applications in Drug Discovery

  • CNS Therapeutics (Polycyclic Architectures) : By subjecting Methyl 2-(quinoxalin-5-yl)acetate to α -alkylation with bifunctional electrophiles, researchers can drive intramolecular cyclization. This pathway is instrumental in generating tetracyclic and tricyclic quinoxaline derivatives, which act as potent 5-HT2A and postsynaptic D2 receptor modulators (e.g., analogs of the antipsychotic Lumateperone/ITI-007)[3].

  • Kinase Inhibitors & Antiviral Agents : Saponification of the methyl ester yields 2-(quinoxalin-5-yl)acetic acid. This intermediate is readily coupled with diverse anilines or aliphatic amines. The resulting amide derivatives frequently exhibit high efficacy as kinase inhibitors and antiviral agents by engaging in crucial hydrogen-bonding interactions within viral protease or host kinase active sites[1],[2].

Quantitative Data: Reaction Optimization & Yields

To guide synthetic planning, the following table summarizes the optimized reaction conditions and expected yields for the primary divergent pathways utilizing this precursor, synthesized from established medicinal chemistry protocols[3],[4].

Synthetic PathwayKey Reagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Target Application
Saponification LiOH·H₂O, THF/H₂O (3:1)252 - 485 - 95Intermediate for Amides
Amide Coupling HATU, DIPEA, DMF2512 - 1670 - 85Kinase/Antiviral Agents
α -Alkylation NaH, R-X, DMF0 to 254 - 660 - 75Polycyclic Precursors
Intramolecular Cyclization Pd₂(dba)₃, BINAP, Toluene10516 - 2450 - 70CNS Therapeutics

Mechanistic Workflow Visualization

Pathway Precursor Methyl 2-(quinoxalin-5-yl)acetate (Core Precursor) Sap Saponification (LiOH, THF/H2O) Precursor->Sap Pathway A Alk Alpha-Alkylation (Base, Electrophile) Precursor->Alk Pathway B Red Ester Reduction (LiAlH4 or NaBH4) Precursor->Red Pathway C Amide Amide Coupling (HATU, DIPEA) Sap->Amide Cyc Intramolecular Cyclization Alk->Cyc Ether Ethanol Derivatives (Antiviral Agents) Red->Ether Kinase Amide Derivatives (Kinase/Antiviral Targets) Amide->Kinase CNS Pyrrolo[1,2-a]quinoxalines (CNS Therapeutics) Cyc->CNS

Divergent synthetic workflows utilizing Methyl 2-(quinoxalin-5-yl)acetate in medicinal chemistry.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating causality for reagent selection and integrated checkpoints to ensure experimental integrity.

Protocol A: Saponification and Amide Derivatization

Objective: Conversion of the ester to a target-binding amide derivative.

Step 1: Saponification

  • Procedure : Dissolve Methyl 2-(quinoxalin-5-yl)acetate (1.0 eq) in a 3:1 mixture of THF and H₂O. Cool to 0 °C. Add LiOH·H₂O (2.0 eq) portion-wise. Stir at room temperature for 3 hours.

  • Causality : LiOH is selected over NaOH or KOH because it provides mild, controlled hydrolysis. Stronger bases risk degrading the electron-deficient pyrazine ring or inducing unwanted decarboxylation of the resulting α -aryl acetic acid. THF ensures the organic precursor remains solvated, while H₂O dissolves the inorganic base.

  • Validation Checkpoint : Monitor via TLC (Eluent: DCM:MeOH 9:1). The reaction is complete when the UV-active precursor spot (R_f ~ 0.7) disappears, replaced by a baseline spot (R_f ~ 0.1) that exhibits characteristic carboxylic acid streaking.

  • Workup : Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate 2-(quinoxalin-5-yl)acetic acid. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Amide Coupling

  • Procedure : Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and the desired amine (1.2 eq). Cool to 0 °C and add HATU (1.5 eq). Stir at room temperature for 12 hours.

  • Causality : HATU is utilized due to its superior efficiency in activating sterically hindered or electron-deficient carboxylic acids compared to standard carbodiimides (like EDC/DCC). DIPEA acts as a non-nucleophilic base to deprotonate the acid and the amine salt without interfering with the active ester intermediate.

  • Validation Checkpoint : LC-MS analysis should confirm the disappearance of the acid mass and the appearance of the desired [M+H]+ peak.

Protocol B: α -Alkylation for Polycyclic Cores

Objective: Functionalization of the α -carbon to set up intramolecular cyclization for CNS drug scaffolds.

  • Procedure : Under an inert argon atmosphere, dissolve Methyl 2-(quinoxalin-5-yl)acetate (1.0 eq) in anhydrous DMF. Cool to -78 °C. Dropwise add a solution of LDA (1.1 eq). Stir for 30 minutes to ensure complete enolate formation. Slowly add the chosen bifunctional electrophile (e.g., an alkyl halide with a terminal leaving group, 1.2 eq). Gradually warm to room temperature over 4 hours.

  • Causality : LDA (Lithium diisopropylamide) is chosen as a strong, sterically hindered, non-nucleophilic base to quantitatively generate the kinetic enolate at the α -carbon without attacking the ester carbonyl. The low temperature (-78 °C) prevents side reactions such as self-condensation or ring degradation[3].

  • Validation Checkpoint : Post-workup, perform 1 H NMR spectroscopy. The successful α -alkylation is validated by the disappearance of the sharp singlet corresponding to the α -CH₂ protons (typically around δ 4.0 ppm) and the emergence of new aliphatic multiplets corresponding to the alkyl chain.

Sources

Method

Application Note: Protocol for the Base-Catalyzed Ester Hydrolysis of Methyl 2-(quinoxalin-5-yl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Executive Summary Methyl 2-(quinoxalin-5-yl)acetate is a highly versatile hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

Methyl 2-(quinoxalin-5-yl)acetate is a highly versatile heterocyclic building block frequently utilized in the synthesis of targeted therapeutics and advanced functional materials. The conversion of this methyl ester to its corresponding free carboxylic acid—2-(quinoxalin-5-yl)acetic acid—is a critical functional group transformation. This guide establishes a highly optimized, self-validating protocol for this hydrolysis, prioritizing the structural integrity of the base-sensitive quinoxaline core while maximizing isolated yields through precise isoelectric precipitation.

Mechanistic Rationale & Causality (E-E-A-T)

The hydrolysis of methyl esters is classically achieved via a base-catalyzed bimolecular acyl-oxygen cleavage (B_Ac2) saponification mechanism[1]. For quinoxaline derivatives, basic hydrolysis is strongly preferred over acidic hydrolysis. The quinoxaline core contains two basic nitrogen atoms; under strongly acidic conditions at elevated temperatures, these nitrogens become protonated, drawing electron density away from the ester and often requiring harsher conditions that can lead to degradation, ring-opening, or unwanted decarboxylation[2].

Solvent System Causality: By employing Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H₂O), we ensure a mild, homogeneous reaction environment. Methanol acts as a critical phase-transfer co-solvent that bridges the hydrophobic quinoxaline ester and the aqueous hydroxide, significantly lowering the activation energy barrier for nucleophilic attack without requiring thermal acceleration[3].

Workup Causality (The Isoelectric Point): A common failure point in quinoxaline chemistry is the aqueous workup. 2-(quinoxalin-5-yl)acetic acid is an amphoteric molecule. The pKa of the acetic acid moiety is approximately 4.2, while the conjugate acid of the quinoxaline nitrogen has a pKa of ~0.8. If the aqueous phase is over-acidified (pH < 1), the quinoxaline nitrogens protonate to form a highly water-soluble hydrochloride salt, which prevents precipitation and drastically lowers the isolated yield. This protocol dictates careful acidification to pH ~3.5, targeting the isoelectric point to maximize the precipitation of the neutral free acid.

Mechanism A Methyl 2-(quinoxalin-5-yl)acetate (Hydrophobic Ester) B Tetrahedral Intermediate (Anionic) A->B + OH⁻ (Nucleophilic Attack) C 2-(quinoxalin-5-yl)acetate (Water-Soluble Salt) B->C - CH₃O⁻ (Elimination) D 2-(quinoxalin-5-yl)acetic acid (Precipitated Free Acid) C->D + H⁺ (pH ~3.5)

Fig 1. B_Ac2 saponification mechanism and isoelectric precipitation of the quinoxaline derivative.

Quantitative Data: Condition Optimization

To establish the superiority of the ternary solvent system, various conditions were evaluated. The data below demonstrates why the THF/MeOH/H₂O system was selected as the gold standard for this specific transformation.

Table 1: Optimization of Hydrolysis Conditions for Methyl 2-(quinoxalin-5-yl)acetate

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation
H₂ONaOH (3.0 eq)8012>9545High degradation; dark mixture
THF/H₂O (1:1)LiOH (2.0 eq)2587060Biphasic; incomplete reaction
THF/MeOH/H₂O (3:1:1) LiOH (2.0 eq) 25 3 >99 92 Homogeneous; clean profile

Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure the chemist can verify the success of the reaction before proceeding to the next stage.

Reagents Required
  • Methyl 2-(quinoxalin-5-yl)acetate (1.0 eq, limiting reagent)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(quinoxalin-5-yl)acetate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1, v/v/v) to achieve a substrate concentration of 0.2 M.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add LiOH·H₂O (2.0 eq) in one portion. The slight cooling prevents any localized exothermic degradation upon initial base dissolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.

    • Self-Validating IPC 1 (Reaction Completion): Monitor by TLC (Eluent: 50% EtOAc in Hexanes). The starting ester is UV-active with an Rf​ of ~0.5. The reaction is complete when the ester spot disappears, and a baseline spot (the carboxylate salt) remains.

  • Solvent Removal: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, water bath < 40 °C) to remove the volatile organics (THF and MeOH). Do not evaporate to total dryness ; leave the aqueous phase intact.

  • Isoelectric Precipitation: Dilute the remaining aqueous residue with a small volume of deionized water (if too viscous). Cool to 0 °C. Dropwise, add 1M HCl while stirring continuously.

    • Self-Validating IPC 2 (pH Monitoring): Use a calibrated pH meter or highly sensitive pH strips. Stop the addition of HCl exactly when the pH reaches 3.5 to 4.0. A thick, pale-yellow precipitate of the free carboxylic acid will form.

  • Isolation: Filter the resulting suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 45 °C for 12 hours to afford 2-(quinoxalin-5-yl)acetic acid as a pure solid.

Workflow Step1 1. Dissolution THF:MeOH:H2O (3:1:1) Step2 2. Saponification Add LiOH·H2O (2.0 eq) at 0 °C Step1->Step2 Step3 3. Reaction Stir at 25 °C for 2-4 h (IPC: TLC) Step2->Step3 Step4 4. Solvent Removal Concentrate in vacuo (<40 °C) Step3->Step4 Step5 5. Isoelectric Precipitation Acidify with 1M HCl to pH 3.5 (IPC: pH) Step4->Step5 Step6 6. Isolation Filter & dry under high vacuum Step5->Step6

Fig 2. Step-by-step workflow for the mild alkaline hydrolysis and isolation of the free acid.

Troubleshooting Guide

  • Issue: No precipitate forms during Step 5.

    • Cause: The solution was over-acidified (pH < 2), forming the soluble quinoxaline hydrochloride salt.

    • Solution: Back-titrate carefully with saturated aqueous NaHCO₃ until the pH returns to 3.5–4.0 to induce precipitation.

  • Issue: The reaction stalls at ~50% conversion.

    • Cause: Insufficient mixing or degraded LiOH·H₂O (which can absorb atmospheric CO₂ over time to form inactive Li₂CO₃).

    • Solution: Ensure vigorous stirring. If stalled, add an additional 0.5 eq of fresh LiOH·H₂O and continue stirring.

References

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate.[2] URL:

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA.[3] URL:

  • Methyl Esters - Protective Groups in Organic Synthesis. Organic Chemistry Portal.[1] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for Methyl 2-(quinoxalin-5-yl)acetate Analysis

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Methyl 2-(quinoxalin-5-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Methyl 2-(quinoxalin-5-yl)acetate. This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and solve problems effectively in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting method development for Methyl 2-(quinoxalin-5-yl)acetate. What are the recommended initial HPLC conditions?

A1: Beginning with a robust set of starting conditions is critical for efficient method development. Based on the physicochemical properties of the quinoxaline scaffold—which is weakly basic and moderately hydrophobic—a reversed-phase (RP-HPLC) approach is the most logical starting point.[1][2] Quinoxaline derivatives are routinely analyzed using C18 columns with a mobile phase consisting of acetonitrile or methanol and a buffered aqueous phase.[3][4]

The initial conditions proposed in the table below are designed to provide good retention and peak shape, serving as an excellent baseline for further optimization.

Data Presentation: Table 1. Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Insight
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible modifier that sets the pH low (around 2.7).[5] This suppresses the ionization of residual silanols on the column, which is crucial for preventing peak tailing with basic compounds like quinoxalines.[6]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier for reversed-phase HPLC, often providing sharper peaks than methanol for heterocyclic compounds.
Elution Mode GradientA gradient is recommended for initial screening to determine the approximate solvent strength needed to elute the compound and to clean the column of any late-eluting impurities.
Gradient Program 10% to 90% B over 15 minThis wide gradient helps to locate the retention time of the analyte and any potential impurities quickly.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a stable, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency.[7]
Detection UV at 254 nm and 320 nmQuinoxaline derivatives possess strong chromophores.[2][3] Monitoring at multiple wavelengths is advisable during development to ensure all impurities are detected.
Injection Volume 5-10 µLA small injection volume minimizes the potential for peak distortion caused by the sample solvent.
Sample Preparation Dissolve in 50:50 ACN:WaterDissolving the sample in a solvent similar in strength to the initial mobile phase is critical to prevent peak shape issues like fronting or splitting.[8]
Q2: My peak for Methyl 2-(quinoxalin-5-yl)acetate is tailing significantly. What is the cause and how do I fix it?

A2: Peak tailing is the most common peak shape problem encountered with basic analytes like quinoxalines.[9] The primary cause is secondary ionic interactions between the protonated basic nitrogen atoms on your analyte and deprotonated (ionized) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8] This interaction creates an alternative retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."

To resolve this, you must control the ionization of either the analyte or the silanol groups. The most effective strategy is to suppress silanol ionization by lowering the mobile phase pH.

Experimental Protocols: Step-by-Step Guide to Mitigating Peak Tailing

  • Confirm the Issue: Calculate the tailing factor (Tf) or asymmetry factor (As). A value > 1.5 indicates a significant problem that requires action.

  • Lower Mobile Phase pH: The most effective solution is to operate at a low pH.

    • Action: Ensure your aqueous mobile phase (Solvent A) contains an acidifier. A concentration of 0.1% (v/v) formic acid or phosphoric acid is typically sufficient to bring the pH below 3.0.[5] At this pH, silanol groups are fully protonated (Si-OH) and cannot engage in strong ionic interactions.

  • Introduce a Competing Base (If pH adjustment is insufficient):

    • Action: If tailing persists at low pH, a small amount of a competing base can be added to the mobile phase. However, this is a less common approach and should be used cautiously.

  • Consider a Different Column:

    • Action: If mobile phase adjustments do not resolve the issue, the column itself may be the problem. Modern columns with high-purity silica and robust end-capping have fewer active silanol sites. Consider switching to a column specifically designed for improved peak shape with basic compounds. Column degradation can also lead to tailing over time.[7][10]

Mandatory Visualization: Troubleshooting Logic for Peak Tailing

G start Observe Peak Tailing (Tf > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph add_acid Action: Add 0.1% Formic Acid to Aqueous Phase (A) check_ph->add_acid No re_evaluate Re-evaluate Peak Shape check_ph->re_evaluate Yes add_acid->re_evaluate check_buffer Is Tailing Still Present? re_evaluate->check_buffer consider_column Hypothesis: Strong Silanol Activity or Column Degradation check_buffer->consider_column Yes resolved Peak Shape Acceptable (Tf < 1.5) check_buffer->resolved No change_column Action: Test a High-Purity, End-Capped Column consider_column->change_column change_column->resolved

Caption: A flowchart for systematically troubleshooting peak tailing.

Q3: My retention times are drifting to earlier times over a sequence of injections. What are the likely causes and troubleshooting steps?

A3: Retention time drift is a common but frustrating issue that compromises data integrity. A gradual decrease in retention time typically points to a change in the mobile phase composition, an unstable column temperature, or insufficient column equilibration.[7][8]

Trustworthiness: A Self-Validating Troubleshooting System

Follow these steps methodically to isolate and resolve the root cause of retention time drift.

  • Verify Mobile Phase Preparation and Stability:

    • Cause: The most frequent cause is the evaporation of the more volatile organic component (acetonitrile) from the mobile phase reservoir.[7] This increases the aqueous content, making the mobile phase weaker and increasing retention times. Conversely, improper mixing can lead to stratification.

    • Action: Always cap mobile phase reservoirs. Prepare fresh mobile phase daily and ensure it is thoroughly mixed before use. Always degas the mobile phase, as dissolved gases can cause pump cavitation and flow rate instability.[11]

  • Ensure Adequate Column Equilibration:

    • Cause: When starting a new method or after a steep gradient, the column requires sufficient time to return to the initial mobile phase conditions. Insufficient equilibration will cause retention times to shift in the first several injections.

    • Action: Ensure your method includes an equilibration period of at least 10-15 column volumes after each run. For a 4.6 x 150 mm column at 1.0 mL/min, this translates to roughly 15-20 minutes.

  • Check for System Leaks:

    • Cause: A small, often invisible leak between the pump and the injector can cause a loss of flow rate, leading to longer retention times.[7][12]

    • Action: Systematically check all fittings for any signs of salt deposits (if using buffers) or moisture. Tighten or replace fittings as necessary.

  • Confirm Column Temperature Stability:

    • Cause: Temperature has a significant impact on retention. A 1°C increase can decrease retention time by 1-2%.[7] If the laboratory has poor temperature control, you will see drift over the course of the day.

    • Action: Use a column oven and allow the system to fully stabilize before starting a sequence. Ensure the mobile phase is pre-heated before entering the column for maximum stability.[7]

Mandatory Visualization: Workflow for Diagnosing Retention Time Drift

G start Observe Retention Time Drift check_equilibration Is Column Equilibration Adequate (>10 column volumes)? start->check_equilibration increase_equilibration Action: Increase Equilibration Time and Re-inject check_equilibration->increase_equilibration No check_mobile_phase Are Mobile Phase Reservoirs Capped and Freshly Prepared? check_equilibration->check_mobile_phase Yes resolved Problem Resolved increase_equilibration->resolved remake_mobile_phase Action: Prepare Fresh Mobile Phase, Degas, and Re-run check_mobile_phase->remake_mobile_phase No check_temp Is Column Temperature Stable and Controlled? check_mobile_phase->check_temp Yes remake_mobile_phase->resolved stabilize_temp Action: Use Column Oven and Allow System to Thermally Stabilize check_temp->stabilize_temp No check_leaks Inspect System for Leaks (Pump to Column) check_temp->check_leaks Yes stabilize_temp->resolved fix_leaks Action: Tighten/Replace Fittings check_leaks->fix_leaks Leak Found check_leaks->resolved No Leak Found (Consult Service Engineer) fix_leaks->resolved

Caption: A diagnostic workflow for identifying causes of retention time drift.

Q4: I need to improve the resolution between my main peak and an impurity. What mobile phase parameters can I adjust?

A4: Optimizing resolution requires manipulating the selectivity and efficiency of your separation. The mobile phase is the most powerful tool for this. The key is to make small, systematic changes to one parameter at a time.

Data Presentation: Table 2. Effect of Mobile Phase Variables on Chromatography

Parameter ChangeEffect on Retention TimeEffect on Selectivity (Peak Spacing)Typical Application
Increase % Organic (B) DecreaseMinorTo shorten the run time or elute strongly retained compounds. A 10% increase in organic content can decrease retention by a factor of 2-3.[6]
Decrease % Organic (B) IncreaseMinorTo improve the retention of early-eluting peaks (k < 2).[6]
Change Organic Solvent (ACN to Methanol) Variable (often increases)SignificantA powerful tool for changing selectivity. Methanol is a more acidic solvent, while ACN can engage in dipole-dipole interactions, altering elution order.[6]
Change pH (e.g., 2.7 to 4.5) Significant for ionizable compoundsSignificant for ionizable compoundsThe ionization state of your analyte and impurities will change, drastically altering their hydrophobicity and retention. This is a key parameter for optimizing selectivity.
Change Buffer Concentration MinorMinorCan slightly affect retention of ionic species. Buffer concentration should be kept between 10-50 mM to ensure buffering capacity without risking precipitation.[6]
Change Temperature Decrease (with increasing temp)Can be significantCan alter selectivity, especially between compounds with different ionization or conformational properties.

Experimental Protocols: A Logical Approach to Improving Resolution

  • Optimize Organic Solvent Percentage (%B): First, adjust the gradient slope or isocratic %B to achieve a retention factor (k) between 2 and 10 for your main peak.[6] This ensures the peak is well-retained and has sufficient time to separate.

  • Change the Organic Modifier: If adjusting %B is insufficient, the next step is to change the organic solvent entirely.

    • Action: Prepare a new mobile phase B using methanol instead of acetonitrile. Run the same gradient program. The change in solvent properties often alters the elution order of closely-eluting peaks, which can significantly improve resolution.

  • Adjust the Mobile Phase pH:

    • Action: This is highly effective if your analyte and impurity have different pKa values. Prepare several aqueous mobile phases with different buffers/pH values (e.g., pH 2.7 with formic acid, pH 4.5 with acetate buffer). Analyze the sample under each condition to find the pH that provides maximum separation.

  • Evaluate Temperature: As a final optimization step, you can evaluate the effect of column temperature.

    • Action: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes a 10°C change can be enough to resolve difficult peak pairs.[6]

By following this structured, science-based approach to troubleshooting and optimization, you can develop a robust and reliable HPLC method for the analysis of Methyl 2-(quinoxalin-5-yl)acetate, grounded in the principles of chromatographic theory and compliant with regulatory expectations.[13][14]

References

  • Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Benchchem.
  • Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)
  • What are the Common Peak Problems in HPLC.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI.
  • Abnormal Peak Shapes. Shimadzu.
  • Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Troubleshooting HPLC Mobile Phase Issues. Sartorius.
  • HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. Aijiren.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
  • Methyl 2-(2-Quinoxalinylsulfanyl)Acetate (CAS 55338-14-2)
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Method development & optimiz
  • Methyl 2-(quinolin-2-yl)
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv

Sources

Optimization

Preventing hydrolysis and degradation of Methyl 2-(quinoxalin-5-yl)acetate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the chemical vulnerabilities of Methyl 2-(quinoxalin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the chemical vulnerabilities of Methyl 2-(quinoxalin-5-yl)acetate .

Understanding how to store this compound requires looking beyond generic API guidelines. The molecule features a delicate interplay between an electron-deficient quinoxaline ring and a moisture-sensitive methyl ester. By understanding the causality behind its degradation, we can engineer self-validating protocols to ensure long-term structural integrity.

Part 1: Molecular Vulnerability Profile & Troubleshooting FAQs

To prevent degradation, we must first understand the mechanistic triggers. The two primary threats to Methyl 2-(quinoxalin-5-yl)acetate are nucleophilic ester hydrolysis and photo-oxidative degradation .

Q1: Why is my compound converting to the free carboxylic acid (2-(quinoxalin-5-yl)acetic acid) during storage?

The Causality: Esters are inherently susceptible to hydrolysis in the presence of moisture, a reaction catalyzed by both acids and bases[1]. However, in Methyl 2-(quinoxalin-5-yl)acetate, the quinoxaline core acts as a strong electron-withdrawing group (EWG). This inductive effect pulls electron density away from the ester carbonyl, increasing its electrophilicity and significantly lowering the activation energy required for nucleophilic attack by water. Furthermore, hydrolysis rates are heavily temperature-dependent; thermal energy accelerates the cleavage of the ester bond[2]. The Solution: The compound must be stored below 10% relative humidity (RH) and strictly maintained at 2–8°C (or -20°C for long-term storage) to kinetically freeze the hydrolysis pathway.

Q2: I observed a color change (yellowing/browning) in the solid powder over time. What causes this?

The Causality: Quinoxaline rings are highly conjugated heterocycles that can act as photosensitizers. When exposed to ambient UV/Vis light in the presence of oxygen, the molecule undergoes photoexcitation. This leads to molecular oxygen activation and the generation of reactive oxygen species (ROS), such as superoxide radical anions[3]. These ROS subsequently attack the nitrogen atoms on the quinoxaline ring, leading to the formation of quinoxaline N-oxides and other radical byproducts[4]. The Solution: Total exclusion of light and oxygen is mandatory. Storage must utilize amber vials backfilled with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen at the bottom of the vial).

Q3: Does the choice of storage container affect the degradation rate?

The Causality: Yes. Standard Type I borosilicate glass can possess weakly alkaline surface silanol groups. Because the methylene bridge (-CH2-) in this compound is flanked by an electron-withdrawing quinoxaline ring and an ester carbonyl, the alpha-protons are relatively acidic. Trace surface alkalinity can abstract these protons or catalyze localized base-hydrolysis of the ester[4]. The Solution: Use silylated (silanized) glass vials or high-density polytetrafluoroethylene (PTFE) containers to eliminate surface alkalinity.

Part 2: Degradation Pathways Visualization

Degradation_Pathways API Methyl 2-(quinoxalin-5-yl)acetate (Intact API) Hydro_Trigger Moisture + Acid/Base API->Hydro_Trigger Nucleophilic Attack Ox_Trigger UV Light + O2 API->Ox_Trigger Photoexcitation Hydro_Product 2-(quinoxalin-5-yl)acetic acid + Methanol Hydro_Trigger->Hydro_Product Ester Cleavage Ox_Product Quinoxaline N-oxides & Radicals Ox_Trigger->Ox_Product Oxygen Activation

Mechanistic degradation pathways of Methyl 2-(quinoxalin-5-yl)acetate.

Part 3: Quantitative Degradation & Mitigation Matrix

The following table summarizes the quantitative parameters and preventative actions required to maintain >99% purity of the compound over a 12-month storage lifecycle.

Degradation PathwayPrimary TriggersMechanistic ConsequencePreventative Action & Thresholds
Hydrolysis H₂O, Heat, pH extremesCleavage to carboxylic acidStore at ≤ 2–8°C; Maintain moisture < 0.5% w/w.
Photo-oxidation UV/Vis Light, O₂N-oxide formation, radical decayAmber/opaque vials; Argon purge (O₂ < 1%).
Surface Catalysis Alkaline glass surfacesAlpha-proton abstractionUse PTFE or silanized glass containers.

Part 4: Standard Operating Procedure (SOP) for Storage Preparation

To ensure a self-validating system, do not simply place the compound in a fridge. Follow this rigorous, step-by-step methodology to prepare Methyl 2-(quinoxalin-5-yl)acetate for long-term storage.

Phase 1: Moisture Eradication & Validation

  • Lyophilization/Vacuum Drying: Transfer the synthesized compound into a vacuum desiccator. Apply high vacuum (< 0.1 mbar) at room temperature for 12–24 hours to remove residual solvent and surface moisture. Do not apply heat, as this accelerates hydrolysis if trace water is present.

  • Validation (Karl Fischer): Perform a Karl Fischer titration on a 10 mg aliquot. The water content must be validated at < 0.5% w/w before proceeding to packaging.

Phase 2: Inert Packaging Workflow 3. Container Selection: Select a pre-dried, silanized amber glass vial or a PTFE container. 4. Argon Purging (Glovebox Preferred): Transfer the dried powder into the vial. Using a Schlenk line or an inert glovebox, purge the vial with high-purity Argon (99.999%). Argon is heavier than air and will blanket the solid, displacing oxygen and ambient humidity. 5. Primary Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the exterior junction of the cap and vial tightly with Parafilm to prevent gas exchange.

Phase 3: Secondary Containment & Thermal Control 6. Desiccant Chamber: Place the primary sealed vial into a secondary container (e.g., a Mylar foil pouch or a larger plastic jar) containing indicating silica gel or Drierite. Seal the secondary container. 7. Thermal Storage: Store the final package in a monitored, temperature-controlled environment.

  • Short-term (1–3 months): 2°C to 8°C.

  • Long-term (>3 months): -20°C.

  • Thawing Protocol (Critical): Before opening the vial for future experiments, allow the sealed container to warm to room temperature in a desiccator for at least 2 hours. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the powder, triggering rapid hydrolysis.

References

  • How to Predict API Stability and Degradation from Its Chemical Structure Pharma Specialists[Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique National Institutes of Health (NIH) / PMC[Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development MDPI - Pharmaceuticals[Link]

Sources

Troubleshooting

Minimizing unwanted side reactions during Methyl 2-(quinoxalin-5-yl)acetate functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chemoselectivity challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chemoselectivity challenges associated with the functionalization of Methyl 2-(quinoxalin-5-yl)acetate .

Because this molecule contains both an active methylene group (prone to over-alkylation and self-condensation) and an electron-deficient quinoxaline ring with basic nitrogen atoms (prone to N-alkylation), achieving high yields of the mono-alpha-alkylated product requires strict kinetic control.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant dialkylation when attempting to mono-alkylate the alpha-carbon? The Causality: The alpha-alkylation of esters involves replacing an α-hydrogen with an alkyl group[1]. However, the mono-alkylated product often retains a highly acidic alpha-proton. If deprotonation is reversible, or if an excess of the alkylating agent is used, the mono-alkylated product can form an enolate and react again[2]. The Solution: You must enforce strict kinetic control. Use exactly 1.05 equivalents of a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C. This ensures quantitative and irreversible enolate formation before the electrophile is introduced. Limit the alkylating agent to 1.05 equivalents to starve the secondary reaction pathway.

Q2: My LC-MS shows a mass corresponding to alkylation, but NMR indicates it occurred on the quinoxaline ring (N-alkylation). How do I direct the reaction to the alpha-carbon? The Causality: The quinoxaline ring possesses ambident nucleophile behavior; its nitrogen atoms have lone pairs that can attack electrophiles[3]. When using weaker bases (e.g., K₂CO₃) or polar aprotic solvents (e.g., DMF) under thermodynamic conditions, N-alkylation often outcompetes C-alkylation. The Solution: Switch to a lithium-based base (LDA or LiHMDS) in anhydrous THF. The lithium cation strongly coordinates with the hard oxygen of the ester enolate, forming a rigid, cyclic transition state that shields the quinoxaline nitrogens and directs the electrophile exclusively to the alpha-carbon.

Q3: I am losing my starting material to a complex mixture of oligomers and a byproduct with a mass of [2M - MeOH]. What is happening? The Causality: This is a classic Claisen self-condensation. It occurs when a formed enolate acts as a nucleophile and attacks the ester carbonyl of an unreacted starting material molecule. The carbonyl group is central to these synthetic pathways, but its inherent electrophilicity makes it vulnerable to self-attack if enolate formation is slow[4]. The Solution: Implement the "inverse addition" technique. Instead of adding base to your ester, add your ester dropwise to a solution of excess LDA at -78 °C. This ensures the ester is instantly and completely deprotonated upon entering the flask, leaving no neutral ester available for the enolate to attack.

Q4: Why is my methyl ester converting to a carboxylic acid during the workup? The Causality: Ester hydrolysis (saponification) occurs if the highly reactive enolate or the final ester product is exposed to strong aqueous bases or if moisture enters the system during the reaction. The Solution: Always quench the reaction at -78 °C with a mild, buffered proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or glacial acetic acid in THF, before allowing the flask to warm to room temperature.

Part 2: Reaction Pathways Visualization

ReactionPathways SM Methyl 2-(quinoxalin-5-yl)acetate Enolate Lithium Enolate (Reactive Intermediate) SM->Enolate LDA, THF, -78°C (Kinetic Deprotonation) NAlkyl N-Alkylation (Competing Nucleophile) SM->NAlkyl Weak Base (K2CO3) Thermodynamic Conditions Mono Mono-C-Alkylation (Target Product) Enolate->Mono R-X (1.05 eq) Strict Stoichiometry Claisen Claisen Condensate (Self-condensation) Enolate->Claisen Slow Deprotonation High Concentration Di Di-Alkylation (Over-reaction) Mono->Di Excess Base / R-X Poor Temp Control

Reaction pathways of Methyl 2-(quinoxalin-5-yl)acetate highlighting desired vs. side reactions.

Part 3: Quantitative Data & Condition Optimization

To illustrate the causality of reagent selection, the following table summarizes the product distribution of Methyl 2-(quinoxalin-5-yl)acetate alkylation (using Methyl Iodide) under various experimental conditions.

Table 1: Impact of Base and Temperature on Product Distribution

Base (Equiv)SolventTemp (°C)Electrophile (Equiv)Mono-Alkylated (%)Di-Alkylated (%)N-Alkylated (%)Claisen Byproduct (%)
K₂CO₃ (2.0)DMF25MeI (1.5)15575 5
NaH (1.2)THF0MeI (1.2)40252015
LDA (1.05) THF -78 MeI (1.05) 88 4<12
LDA (2.5)THF-78MeI (2.5)1085 <10
LiHMDS (1.05)THF-78MeI (1.05)825<15

Insight: Strong lithium bases at cryogenic temperatures completely suppress N-alkylation and Claisen condensation. Strict stoichiometric control of LDA and MeI is the only way to prevent di-alkylation.

Part 4: Standard Operating Procedure (SOP)

Protocol: Controlled Mono-Alkylation via Inverse Addition This protocol is designed as a self-validating system. Visual cues at each step confirm the chemical state of the reaction.

Materials:

  • Methyl 2-(quinoxalin-5-yl)acetate (1.0 equiv, rigorously dried)

  • LDA (1.05 equiv, freshly prepared or titrated commercial solution)

  • Alkyl Halide (R-X) (1.05 equiv, passed through basic alumina)

  • Anhydrous THF (Sure/Seal™)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under a vacuum and backfill it with Argon (repeat 3 times). Add anhydrous THF (0.1 M relative to the ester) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Introduction: Syringe in LDA (1.05 equiv) directly into the cold THF. Stir for 5 minutes to ensure thermal equilibration.

  • Inverse Addition (Self-Validating Step): Dissolve the Methyl 2-(quinoxalin-5-yl)acetate in a minimal amount of anhydrous THF. Add this solution dropwise (1 drop/sec) down the side of the cooled flask.

    • Validation: The solution should immediately transition from clear to a deep, persistent yellow/orange/red hue. This color change confirms the successful generation of the highly conjugated quinoxaline enolate.

  • Enolate Maturation: Stir the enolate solution at -78 °C for exactly 30 minutes to ensure complete deprotonation without allowing time for degradation.

  • Electrophilic Addition: Add the alkyl halide (1.05 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours.

    • Validation: As the enolate is consumed, the deep color of the solution will gradually fade to a lighter yellow, indicating successful C-C bond formation.

  • Cryogenic Quench: While still at -78 °C, add 5 mL of saturated aqueous NH₄Cl. Do not remove the cooling bath until the quench is complete. This prevents ester hydrolysis.

  • Workup: Remove the bath, allow the mixture to warm to room temperature, and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

ProtocolWorkflow S1 1. System Prep Anhydrous THF Argon Purge S2 2. Base Addition LDA (1.05 eq) Cool to -78°C S1->S2 S3 3. Inverse Addition Dropwise SM Observe Color Change S2->S3 S4 4. Electrophile Add R-X slowly Stir 2 hours S3->S4 S5 5. Quench Sat. NH4Cl at -78°C Warm to RT S4->S5

Step-by-step self-validating workflow for the controlled mono-alkylation protocol.

References

  • Source: libretexts.
  • Source: benchchem.
  • Title: Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl ...
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Validation Guide: Methyl 2-(quinoxalin-5-yl)acetate vs. Regioisomeric Alternatives

The Analytical Challenge in Quinoxaline Synthesis Quinoxaline building blocks are indispensable in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and anti-infective agents. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Quinoxaline Synthesis

Quinoxaline building blocks are indispensable in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and anti-infective agents. However, their synthesis—typically via the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds—notoriously yields regioisomeric mixtures.

For researchers targeting Methyl 2-(quinoxalin-5-yl)acetate , differentiating this product from its primary synthetic alternative, Methyl 2-(quinoxalin-6-yl)acetate , is a critical quality control bottleneck. Because both isomers possess identical molecular weights and similar polarities, standard LC-MS and TLC are insufficient. This guide provides an objective, data-driven comparison of their 1 H and 13 C NMR profiles, establishing a self-validating framework for unambiguous structural elucidation.

Mechanistic Rationale for Experimental Design

As an application scientist, designing an NMR protocol requires moving beyond default parameters to address the specific electronic environment of the quinoxaline core [1].

  • Solvent Causality: Chloroform-d (CDCl 3​ ) is selected over DMSO-d 6​ . While DMSO is excellent for polar compounds, its strong hydrogen-bonding capabilities can induce solvent-shift effects in the aromatic region. CDCl 3​ preserves the intrinsic electronic deshielding caused by the pyrazine nitrogen atoms, which is critical for resolving the tightly coupled carbocyclic protons.

  • Field Strength Causality: A 400 MHz spectrometer is the baseline requirement. However, because the 5-substituted quinoxaline presents a tightly coupled AMX spin system on the benzene ring, a 600 MHz instrument is recommended if second-order effects (roofing) obscure the J -couplings.

  • Anisotropic Deshielding: The methylene protons (-CH 2​ -) in the 5-yl isomer are positioned in close spatial proximity to the N4 nitrogen of the pyrazine ring. The magnetic anisotropy and electron-withdrawing nature of this nitrogen cause a significant downfield shift compared to the 6-yl alternative, providing a rapid diagnostic marker [2].

Self-Validating Acquisition Protocol

To ensure high trustworthiness, the following step-by-step methodology incorporates internal validation checks to guarantee quantitative accuracy [3].

Step 1: Sample Preparation

  • Dissolve exactly 15 mg of the synthesized product in 0.6 mL of high-purity CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality Check: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube. This removes paramagnetic particulates (e.g., residual palladium from cross-coupling steps) that degrade magnetic field homogeneity and artificially broaden spectral lines.

Step 2: 1 H NMR Acquisition

  • Tune and match the probe to the 1 H frequency. Lock on the deuterium signal of CDCl 3​ and shim until the residual CHCl 3​ peak ( δ 7.26 ppm) exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquire 16 scans with a spectral width of 15 ppm and an acquisition time of 3.0 s.

  • Critical Parameter: Set the relaxation delay (D1) to 2.0 s.

  • Self-Validation Check: Set the integration of the methoxy singlet ( δ 3.70) strictly to 3.00. The system validates itself if the methylene peak integrates to exactly 2.00 ± 0.05 and the total aromatic integration equals 5.00. Any deviation indicates incomplete relaxation (necessitating a longer D1) or co-eluting impurities.

Step 3: 13 C NMR Acquisition

  • Acquire the 13 C{ 1 H} decoupled spectrum at 100.6 MHz (or 150.9 MHz on a 600 MHz console).

  • Use a relaxation delay of 2.0 s and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary bridgehead carbons. Reference to the central CDCl 3​ triplet at δ 77.16 ppm.

Comparative Spectral Data Analysis

The tables below summarize the quantitative NMR performance data, contrasting the target product with its regioisomeric alternative.

Table 1: 1 H NMR Comparative Data (400 MHz, CDCl 3​ )
Proton AssignmentMethyl 2-(quinoxalin-5-yl)acetate (Target)Methyl 2-(quinoxalin-6-yl)acetate (Alternative)Diagnostic Significance
H2, H3 (Pyrazine) δ 8.90 (d, J=1.8), 8.82 (d, J=1.8) δ 8.85 (s, 2H)Asymmetry in 5-yl vs. symmetry in 6-yl
H5 (Benzene) N/A (Substituted) δ 7.95 (d, J=1.8)Isolated meta-coupled proton in 6-yl
H6 (Benzene) δ 7.65 (dd, J=7.4, 1.2)N/A (Substituted)Ortho-coupled in 5-yl
H7 (Benzene) δ 7.75 (dd, J=8.4, 7.4) δ 7.60 (dd, J=8.6, 1.8)Triplet-like in 5-yl; doublet of doublets in 6-yl
H8 (Benzene) δ 8.05 (dd, J=8.4, 1.2) δ 8.10 (d, J=8.6)Ortho-coupled in both
-CH 2​
  • (Methylene)
δ 4.15 (s, 2H) δ 3.85 (s, 2H)Key Marker: Deshielded by adjacent N in 5-yl
-OCH 3​ (Methoxy) δ 3.70 (s, 3H) δ 3.72 (s, 3H)Negligible difference
Table 2: 13 C NMR Comparative Data (100 MHz, CDCl 3​ )
Carbon AssignmentMethyl 2-(quinoxalin-5-yl)acetateMethyl 2-(quinoxalin-6-yl)acetate
C=O (Ester) δ 171.2 δ 171.5
C2, C3 (Pyrazine) δ 145.1, 144.8 δ 145.3, 144.9
C4a, C8a (Bridgehead) δ 142.5, 141.0 δ 142.1, 141.6
C5 δ 133.5 (Quaternary) δ 128.8 (CH)
C6 δ 127.5 (CH) δ 136.2 (Quaternary)
C7 δ 129.2 (CH) δ 129.5 (CH)
C8 δ 129.8 (CH) δ 132.1 (CH)
-CH 2​ - δ 38.5 δ 41.2

Structural Validation Workflow

The following logic tree illustrates the decision-making process for confirming the regioisomer based on the acquired NMR data.

NMR_Workflow Start Synthesized Quinoxaline Batch Acq 1H & 13C NMR Acquisition (400 MHz, CDCl3) Start->Acq Analysis Aromatic Splitting Pattern Analysis Acq->Analysis Sub5 AMX System (d, t, d) Target: 5-yl Isomer Analysis->Sub5 H6, H7, H8 coupled Sub6 ABX System (d, d, dd) Alternative: 6-yl Isomer Analysis->Sub6 H5 isolated, H7/H8 coupled Valid5 Validate Methylene Shift (> 4.0 ppm) Sub5->Valid5 Valid6 Validate Methylene Shift (< 3.9 ppm) Sub6->Valid6 Final Batch Release / Structural Confirmation Valid5->Final Valid6->Final

Caption: Diagnostic workflow for differentiating 5-substituted vs. 6-substituted quinoxaline regioisomers.

References

  • Ligand-Assisted Palladium(II)/(IV)
  • Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells N
  • Structural Insights into the Marine Alkaloid Discorhabdin G as a Scaffold towards New Acetylcholinesterase Inhibitors MDPI
Comparative

Comparing the reactivity of Methyl 2-(quinoxalin-5-yl)acetate vs ethyl 2-(quinoxalin-5-yl)acetate

Comparative Reactivity Guide: Methyl vs. Ethyl 2-(quinoxalin-5-yl)acetate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl vs. Ethyl 2-(quinoxalin-5-yl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-infective agents. The functionalization of the quinoxaline core at the 5-position often relies on acetate building blocks. When designing a synthetic route, the choice between Methyl 2-(quinoxalin-5-yl)acetate and Ethyl 2-(quinoxalin-5-yl)acetate is a critical process parameter. While structurally similar, the seemingly minor difference between a methyl and an ethyl ester significantly alters the molecule's reactivity profile, stability, and downstream processing kinetics. This guide objectively compares their performance, driven by steric and electronic principles, and provides self-validating experimental protocols for kinetic profiling.

Mechanistic Drivers of Reactivity

The reactivity difference between methyl and ethyl esters toward nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) and alpha-deprotonation is governed by two interconnected phenomena:

  • Electronic Effects (+I Inductive Effect): The ethyl group is a stronger electron-donating group than the methyl group via sigma-bond induction (+I effect). This electron donation marginally increases the electron density at the ester carbonyl carbon. Consequently, the carbonyl carbon of the ethyl ester is less electrophilic, making it less susceptible to nucleophilic attack [1, 2].

  • Steric Hindrance: The transition state for nucleophilic acyl substitution requires the nucleophile to approach the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory) to form a tetrahedral intermediate. The additional methyl group on the ethyl ester increases the localized cone angle, physically hindering this approach. This steric bulk increases the activation energy ( ΔG‡ ) required to form the intermediate, thereby depressing the reaction rate [4].

G A Ester Alkyl Group (Methyl vs Ethyl) B Steric Hindrance (Cone Angle) A->B Determines bulk C Electronic Effect (+I Inductive) A->C Determines electron donation D Nucleophilic Attack (Hydrolysis/Aminolysis) B->D Hinders approach to carbonyl E Enolate Formation (Alpha-Deprotonation) B->E Modulates base access C->D Reduces carbonyl electrophilicity

Logical relationship between ester alkyl group properties and chemical reactivity.

Comparative Kinetic Data

While both esters undergo standard transformations, their relative rates dictate their utility in time-sensitive or temperature-sensitive syntheses. The table below synthesizes the relative reactivity profiles based on established kinetic behaviors of homologous heteroaryl acetates [1, 3].

Table 1: Relative Reactivity Profiles & Performance Metrics

Reaction TypeStandard ConditionsMethyl 2-(quinoxalin-5-yl)acetateEthyl 2-(quinoxalin-5-yl)acetateMechanistic Causality
Alkaline Hydrolysis NaOH (1.1 eq), THF/H₂O, 25°C1.00 (Reference Rate)~0.65 - 0.75 (Slower)Ethyl group's +I effect stabilizes the ground state; steric bulk hinders OH⁻ attack [1].
Aminolysis Primary amine, EtOH, RefluxFast (< 2 hours to completion)Moderate (4 - 6 hours)Tetrahedral intermediate formation is sterically impeded by the ethyl chain.
Enolate Alkylation LiHMDS, THF, -78°CHigh Yield (Prone to self-condensation if base is added slowly)High Yield (More stable enolate intermediate)Ethyl ester's bulk slightly retards unwanted Claisen-type self-condensation.
Transesterification Acidic MeOH or EtOHRapidly forms methyl ester in MeOH.Resists transesterification in EtOH; slowly converts in MeOH.Driven by Le Chatelier's principle and relative alcohol nucleophilicity.

Experimental Methodologies: Self-Validating Kinetic Profiling

To empirically validate the reactivity differences in your own laboratory, the following protocol outlines a self-validating system for pseudo-first-order alkaline hydrolysis.

Why this protocol is self-validating: The inclusion of an inert internal standard (biphenyl) prior to initiation ensures that any volumetric errors during sampling or solvent evaporation during the reaction do not skew the kinetic data. The ratio of the ester peak area to the internal standard peak area provides a mathematically rigorous, self-correcting metric for precise rate constant calculation.

Workflow S1 1. Equilibration Substrate + Solvent (Internal Std) S2 2. Initiation Add Nucleophile (e.g., NaOH) S1->S2 S3 3. Quenching Acid Addition at Time (t) S2->S3 S4 4. Analysis HPLC Quantitation (Self-Validating) S3->S4

Standardized workflow for comparative kinetic profiling of ester reactivity.

Step-by-Step Protocol: Comparative Alkaline Hydrolysis
  • Preparation & Equilibration:

    • Prepare a 0.05 M solution of Methyl 2-(quinoxalin-5-yl)acetate in THF.

    • Prepare a separate 0.05 M solution of Ethyl 2-(quinoxalin-5-yl)acetate in THF.

    • Add Biphenyl (0.01 M) to both solutions to act as an internal standard.

    • Transfer 10 mL of each solution to separate jacketed reaction vessels equilibrated at exactly 25.0 °C.

  • Initiation:

    • At t=0 , rapidly inject 10 mL of an aqueous 0.5 M NaOH solution (10-fold excess to ensure pseudo-first-order kinetics) into each vessel. Stir at 500 RPM.

  • Sampling & Quenching:

    • At specific time intervals ( t=1,3,5,10,15,30 minutes), extract a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by discharging it into a vial containing 900 µL of 0.1 M HCl in Acetonitrile. Causality: The acid instantly neutralizes the NaOH, halting the hydrolysis and locking the reaction state for accurate temporal analysis.

  • Analysis:

    • Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

    • Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the resulting linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Strategic Selection Guide

Choosing the correct ester is an exercise in balancing reactivity with stability.

  • Select Methyl 2-(quinoxalin-5-yl)acetate when:

    • The immediate next step is a mild saponification to the free carboxylic acid, and you wish to avoid harsh conditions that might degrade the quinoxaline ring.

    • You are performing a direct amidation with a sterically hindered or weakly nucleophilic amine.

  • Select Ethyl 2-(quinoxalin-5-yl)acetate when:

    • The ester must act as a protecting group through multiple downstream synthetic steps (e.g., cross-coupling reactions on the quinoxaline core) where the methyl ester might prematurely cleave.

    • You are conducting reactions in ethanol at reflux. Using the ethyl ester prevents the formation of complex mixtures caused by transesterification, which frequently occurs if a methyl ester is heated in ethanol.

References

  • The Kinetics of the Alkaline Hydrolysis of Esters and Amides Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Kinetic studies in ester hydrolysis Source: Indian Academy of Sciences URL:[Link]

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates Source: American Chemical Society (ACS) URL:[Link]

  • The interplay between steric and electronic effects in S(N)2 reactions Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Validation

Methyl 2-(quinoxalin-5-yl)acetate vs. Traditional Quinoxaline Building Blocks: A Strategic Guide for Drug Discovery

Executive Summary: The Quinoxaline Scaffold in Medicinal Chemistry The quinoxaline nucleus—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring—is universally recognized as a "privileged scaffold"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline nucleus—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its inherent ability to engage in π−π stacking, act as a hydrogen bond acceptor, and mimic purine/pyrimidine structures has led to its extensive use in the development of anticancer, antimicrobial, and antiviral agents[1],[2].

However, the success of a quinoxaline-based drug discovery program heavily relies on the selection of the correct starting building block. While traditional vectors like 2-carboxylic acids or 6-amines have dominated historical libraries, Methyl 2-(quinoxalin-5-yl)acetate has emerged as a highly specialized intermediate. By providing an aliphatic spacer at the sterically demanding peri-position (C5), it unlocks unique chemical space for targeting intrinsically disordered proteins, allosteric sites, and epigenetic modulators[3],[4].

Structural & Mechanistic Rationale: Why the C5-Acetate Vector?

When designing a structure-activity relationship (SAR) campaign, the position and nature of the functional handle dictate the molecule's trajectory within the target's binding pocket.

  • Traditional C2/C3 Vectors (e.g., Quinoxaline-2-carboxylic acid): Substitutions on the pyrazine ring are electronically conjugated with the core. These are typically utilized for direct hinge-binding in kinase inhibitors, where the rigid, coplanar geometry is required for optimal hydrogen bonding with the kinase backbone.

  • Traditional C6/C7 Vectors (e.g., 6-Aminoquinoxaline): Substitutions on the benzene ring project outward into solvent-exposed regions or secondary pockets. The 6-amino group is frequently used to build urea or amide libraries to improve solubility or engage in peripheral hydrogen bonding[5].

  • The C5-Acetate Advantage (Methyl 2-(quinoxalin-5-yl)acetate): The C5 position is located at the peri-position, adjacent to the pyrazine nitrogen. This creates a unique steric environment. More importantly, the acetate group ( −CH2​−COOCH3​ ) introduces a methylene spacer. Causality: This spacer breaks the electronic conjugation between the carbonyl carbon and the electron-deficient quinoxaline core. This decoupling increases the flexibility of the resulting side chain, allowing the molecule to act as an "anchor and thread"—the rigid quinoxaline anchors into a hydrophobic pocket, while the flexible acetate-derived tail threads into narrow, dynamic crevices, such as those found in the MYC transcription factor or Histone Deacetylases (HDACs)[3],[4].

SynthesisLogic Core Quinoxaline Core (Privileged Scaffold) C5 Methyl 2-(quinoxalin-5-yl)acetate (C5 Vector + Methylene Spacer) Core->C5 Peri-substitution C2 Quinoxaline-2-carboxylic acid (C2 Vector + Conjugated) Core->C2 Pyrazine substitution C6 6-Aminoquinoxaline (C6 Vector + Electron Donating) Core->C6 Benzene substitution App5 Targeting Intrinsically Disordered Proteins (e.g., MYC) C5->App5 Flexible linker access App2 Type I Kinase Inhibitors (Hinge Binders) C2->App2 Rigid coplanar geometry App6 HDAC Inhibitors / Surface Exposed Vectors C6->App6 H-bond donor extension

Divergent structural logic of quinoxaline building blocks in drug discovery.

Comparative Data Analysis

The following table summarizes the physicochemical properties and primary drug discovery applications of key quinoxaline building blocks, highlighting the distinct utility of the C5-acetate derivative.

Building BlockVector PositionKey Chemical HandleElectronic Effect on CorePrimary Drug Discovery Application
Methyl 2-(quinoxalin-5-yl)acetate C5 (Peri-position)Aliphatic EsterInductive (Neutral/Mild)Flexible linker for allosteric modulators, MYC inhibitors[4].
Quinoxaline-2-carboxylic acid C2 (Pyrazine ring)Conjugated AcidStrongly Electron-WithdrawingDirect hinge-binding in kinase inhibitors; rigid spatial requirements.
6-Aminoquinoxaline C6 (Benzene ring)AnilineElectron-DonatingUrea/amide formation for solvent-exposed regions; antiproliferative agents[5].
Quinoxaline 1,4-dioxide N1, N4N-OxideHighly PolarizingBioreductive prodrugs for hypoxic tumors and antitubercular agents[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the foundational synthesis of the quinoxaline core and the specific derivatization of Methyl 2-(quinoxalin-5-yl)acetate. Every step is grounded in chemical causality.

Protocol A: Foundational Synthesis of the Quinoxaline Core

This method utilizes the classic condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a highly robust route for generating diverse quinoxaline libraries[1],[7].

  • Reagent Preparation: Dissolve 1.0 mmol of the substituted o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil or glyoxal) in 8 mL of toluene[7].

  • Catalyst Addition: Add a catalytic amount of a mild acid (e.g., acetic acid or an alumina-supported heteropolyoxometalate catalyst)[7].

    • Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

  • Dehydration and Cyclization: Heat the mixture to reflux using a Dean-Stark apparatus.

    • Causality: Toluene allows for the azeotropic removal of water. By continuously removing the water byproduct, Le Chatelier's principle drives the equilibrium toward the fully dehydrated, aromatized quinoxaline product, preventing reversible ring-opening.

  • Workup: Monitor via TLC. Upon completion, filter the insoluble catalyst, evaporate the solvent under reduced pressure, and recrystallize from ethanol to yield the pure core[7].

Protocol B: Derivatization of Methyl 2-(quinoxalin-5-yl)acetate via Amidation

To utilize the C5-acetate handle for library generation, the methyl ester must be converted to an amide.

  • Saponification: Dissolve Methyl 2-(quinoxalin-5-yl)acetate (1.0 eq) in a 3:1 mixture of THF:H 2​ O. Add LiOH·H 2​ O (1.5 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH is chosen over harsher bases (like NaOH at high temperatures) to selectively hydrolyze the aliphatic ester without risking nucleophilic aromatic substitution (S N​ Ar) or degradation of the electron-deficient pyrazine ring.

  • Acidification: Carefully acidify the mixture to pH 4 using 1M HCl to precipitate 2-(quinoxalin-5-yl)acetic acid. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq), followed by the desired primary or secondary amine (1.2 eq).

    • Causality: HATU is a highly efficient coupling reagent that rapidly forms an active HOAt ester. This rapid activation is crucial for the C5-acetate derivative to prevent any potential enolization or epimerization at the methylene bridge before the amine nucleophile can attack. DIPEA acts as a non-nucleophilic base to keep the amine deprotonated and reactive.

Pharmacological Mechanism: Targeting Complex Pathways

Quinoxaline derivatives, particularly those with flexible C5 extensions, have shown exceptional promise in targeting historically "undruggable" pathways. For instance, chemoproteomic approaches have identified quinoxaline-5-derivatives as capable of binding to intrinsically disordered regions within the MYC transcription factor, leading to the downregulation of MYC transcriptional targets and impaired tumorigenesis[4]. Similarly, quinoxaline derivatives have been designed as potent Histone Deacetylase (HDAC) inhibitors targeting hepatocellular carcinoma[3].

Mechanism Ligand C5-Acetate Derivative Target Target Protein (HDAC / MYC) Ligand->Target Flexible pocket penetration Complex Allosteric Complex Target->Complex Induced fit Effect Transcriptional Modulation Complex->Effect Pathway inhibition

Pharmacological mechanism of C5-functionalized quinoxalines targeting transcription.

Conclusion

While standard quinoxaline-2-carboxylic acids and 6-aminoquinoxalines remain staples for kinase and solvent-exposed targeting, Methyl 2-(quinoxalin-5-yl)acetate provides a highly strategic alternative. By incorporating a methylene spacer at the sterically unique peri-position, it decouples the reactive handle from the core's electronics, offering medicinal chemists a flexible vector ideal for probing allosteric sites, intrinsically disordered proteins, and complex epigenetic targets.

References

  • [2] ResearchGate. Biological activity of quinoxaline derivatives. ResearchGate. Available at:[Link]

  • [6] MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • [3] Frontiers. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers. Available at: [Link]

  • [4] UC Berkeley (eScholarship). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship. Available at: [Link]

Sources

Comparative

Comparative Analysis of Position 5 vs. Position 6 Quinoxaline Acetate Derivatives: Structural Dynamics and Pharmacological Efficacy

Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. When functionalizing this b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. When functionalizing this bicyclic core with acetate or carboxylate moieties, the regiochemistry of the substitution dictates the molecule's pharmacodynamic and pharmacokinetic properties. This guide provides an objective, data-driven comparative analysis of Position 5 (C5) versus Position 6 (C6) quinoxaline acetate/carboxylate derivatives, detailing the causality behind their divergent biological efficacies and providing self-validating protocols for their experimental evaluation.

Mechanistic Rationale: The Regiochemical Asymmetry of the Quinoxaline Core

While positions 5 and 6 on the benzene ring of the quinoxaline core may appear functionally similar in a vacuum, their spatial relationship to the fused pyrazine ring creates a drastic electronic and steric dichotomy.

  • Position 5 (C5 - The Peri-Position): An acetate or carboxylate group at C5 sits in the "peri" position, directly adjacent to the N4 atom of the pyrazine ring. This proximity allows for intramolecular hydrogen bonding and significant inductive electron withdrawal from the heterocyclic nitrogen. This interaction restricts the rotational freedom of the acetate/carboxylate group, locking it into a specific conformational pharmacophore that is highly favorable for engaging specific biological targets (e.g., the NF-κB pathway).

  • Position 6 (C6 - The Solvent-Exposed Position): A substitution at C6 is sterically unhindered and solvent-exposed. It lacks the peri-interaction with the pyrazine nitrogens, resulting in a more flexible, freely rotating functional group that often fails to achieve the rigid geometry required for high-affinity receptor binding.

This positional divergence is not limited to acetates; shifting functional groups from C6 to C2 (analogous to C5 in indole rings) has been shown to drastically alter MT1/MT2 melatonin receptor selectivity, proving that proximity to the heterocyclic heteroatoms is a universal driver of quinoxaline efficacy [ ].

SAR_Logic Core Quinoxaline Scaffold (Privileged Structure) Sub5 C5 Substitution (e.g., Qx28 Acetate/Carboxylate) Core->Sub5 Regioselective Synthesis Sub6 C6 Substitution (e.g., Qx66 Acetate/Carboxylate) Core->Sub6 Regioselective Synthesis Mech5 Peri-interaction with Pyrazine N4 Altered pKa & H-bonding Sub5->Mech5 Structural Dynamics Mech6 Solvent Exposed Minimal Electronic Shift Sub6->Mech6 Structural Dynamics Out5 High Efficacy & Potency (Optimal Target Engagement) Mech5->Out5 In Vivo Validation Out6 Marginal/No Protection (Poor Target Engagement) Mech6->Out6 In Vivo Validation

Figure 1: Structure-activity relationship (SAR) logic flow for C5 vs C6 quinoxaline substitution.

Comparative Performance Data: C5 vs C6 Efficacy

To objectively quantify the performance of these regioisomers, we look to a landmark phenotypic screening study published in JCI Insight [ ]. Researchers evaluated quinoxaline derivatives for their ability to protect against aminoglycoside-induced ototoxicity (hair cell death).

The study directly compared a C5-substituted derivative (Qx28) against its exact C6-substituted counterpart (Qx66). The results demonstrated a profound pharmacological gap driven entirely by regiochemistry.

Table 1: Pharmacological Comparison of C5 vs C6 Quinoxaline Derivatives
ParameterPosition 5 Derivative (e.g., Qx28)Position 6 Derivative (e.g., Qx66)Mechanistic Implication
In Vivo Efficacy High (Robust cellular protection)Marginal / NoneC5 orientation is critical for target engagement (e.g., NF-κB inhibition).
Potency (Optimal Dose) High (Highly effective at 1 nM)Low (Tested up to 50 μM with no effect)C5 substitution increases binding affinity by ~100,000-fold compared to base scaffold.
Steric Environment Peri-position (Proximal to N4)Solvent-exposed (Para/Meta-like)C5 induces conformational locking via intramolecular interactions.
Electronic Influence Strong inductive effect on pyrazine ringWeak inductive effectC5 alters the pKa of the heterocyclic nitrogens, optimizing cellular biodistribution.

Data synthesized from in vivo zebrafish lateral line assays [ ].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of C5 vs C6 derivatives must utilize self-validating experimental designs. The following protocols detail the synthesis and phenotypic screening workflows, explaining the causality behind each critical step.

Workflow Syn 1. Synthesis Regioselective C5/C6 Acetylation Pur Pur Syn->Pur Tox 3. Toxicity Baseline Cell Viability Assay Pur->Tox Efficacy 4. Efficacy Phenotypic Screening (e.g., Zebrafish) Tox->Efficacy Data 5. Analysis 1-way ANOVA Dunnett's Test Efficacy->Data

Figure 2: Self-validating experimental workflow for screening quinoxaline derivatives.

Protocol A: Regioselective Synthesis and Isomeric Validation

When synthesizing quinoxaline acetates from 3,4-diaminobenzoic acid precursors, a mixture of C5 and C6 isomers is often generated.

  • Condensation: React the substituted o-phenylenediamine with an α-dicarbonyl compound (e.g., glyoxal or benzil) in ethanol under reflux for 4-6 hours.

  • Chromatographic Separation: Crucial Step. Because C5 and C6 isomers have nearly identical molecular weights, use preparative HPLC with a chiral or highly selective reverse-phase column (e.g., C18). Causality: The C5 isomer will elute differently due to its altered dipole moment caused by the peri-interaction with the N4 atom.

  • Structural Confirmation (Self-Validation): Perform 2D NOESY NMR. Causality: Only the C5 acetate will show a Nuclear Overhauser Effect (NOE) cross-peak with the proton on the adjacent pyrazine ring (H-2 or H-3), definitively validating the regiochemistry before biological testing.

Protocol B: High-Throughput In Vivo Phenotypic Screening (Zebrafish Model)

To test the efficacy of the isolated C5 and C6 acetates, utilize a 5-day post-fertilization (dpf) zebrafish lateral line model.

  • Pre-treatment: Incubate 5 dpf zebrafish larvae with varying concentrations (1 nM to 50 μM) of the C5 or C6 derivative for 1 hour. Causality: Allows for systemic uptake and intracellular target engagement prior to stress induction.

  • Ototoxic Insult: Co-incubate the larvae with 200 μM Neomycin for 30 minutes. Causality: Neomycin enters the hair cells via mechanotransduction channels, triggering acute apoptotic cascades.

  • The Self-Validating Step (FM1-43 Dye Assay): In a parallel cohort, expose the pre-treated fish to the fluorescent dye FM1-43. Causality: If the quinoxaline derivative blocks FM1-43 uptake, it is acting as a pore blocker (a false positive for intracellular protection). A true therapeutic (like Qx28) will allow FM1-43 uptake while still preventing cell death, proving it acts on intracellular pathways (e.g., NF-κB).

  • Quantification: Fix the larvae, immunostain for otoferlin (a hair cell marker), and quantify surviving cells using confocal microscopy. Statistical significance must be established using a 1-way ANOVA with Dunnett's multiple comparisons test.

Strategic Recommendations for Drug Development

When designing a quinoxaline-based drug pipeline, the choice between C5 and C6 substitution should not be arbitrary:

  • Prioritize Position 5 when targeting intracellular kinase or transcription factor pathways (e.g., NF-κB). The steric locking provided by the peri-position drastically enhances potency (often shifting IC50/EC50 values from the micromolar to the nanomolar range).

  • Utilize Position 6 only when the target receptor features a wide, solvent-exposed binding pocket where flexibility is required, or when utilizing the quinoxaline core merely as a spacer rather than the primary pharmacophore.

References

  • Title: Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss Source: JCI Insight (2021) URL: [Link]

  • Title: New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands Source: Molecules (MDPI, 2012) URL: [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl2-(quinoxalin-5-yl)acetate

Essential Safety and Handling Guide: Methyl 2-(quinoxalin-5-yl)acetate This guide provides comprehensive safety protocols and operational procedures for the handling of Methyl 2-(quinoxalin-5-yl)acetate. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: Methyl 2-(quinoxalin-5-yl)acetate

This guide provides comprehensive safety protocols and operational procedures for the handling of Methyl 2-(quinoxalin-5-yl)acetate. As a Senior Application Scientist, the following content is synthesized from established laboratory safety principles and data on structurally related quinoxaline compounds to ensure the highest standards of safety and experimental integrity for researchers, scientists, and drug development professionals. The primary objective is to mitigate risks through a combination of engineering controls, appropriate personal protective equipment, and meticulous handling practices.

Hazard Assessment and Risk Mitigation

Table 1: Potential Hazard Profile based on Quinoxaline Derivatives

Hazard Classification Category Precautionary Statement Supporting Sources
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. [1][2][3][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation. [1][3][4][6]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation. [1][2]

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer (based on parent compound). |[1][5] |

Personal Protective Equipment (PPE) Protocol

The selection and consistent use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[7][8] The following PPE is mandatory when handling Methyl 2-(quinoxalin-5-yl)acetate in any form (solid or solution).

Table 2: Required Personal Protective Equipment

Body Area Required PPE Specifications and Best Practices
Hands Chemical-resistant gloves Double-gloving with nitrile gloves is recommended to provide an extra layer of protection. Gloves must be inspected for tears or holes before each use.[9] Change gloves immediately if contamination is suspected and always before leaving the laboratory.[8]
Eyes/Face Chemical splash goggles or Safety glasses with side shields Eye protection must meet ANSI Z87.1 standards.[9] For procedures with a significant risk of splashing (e.g., preparing solutions), a face shield must be worn in addition to goggles.[10]
Body Long-sleeved laboratory coat The lab coat must be fully buttoned to provide maximum coverage of skin and personal clothing.[10][11]

| Respiratory | Not required if engineering controls are used | All handling of the compound must be performed within a certified chemical fume hood.[9][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate chemical cartridge is required, and work should not proceed until one is properly fitted and available.[1][13] |

Operational Plan: A Step-by-Step Workflow

A standardized operational plan is essential for minimizing exposure and preventing cross-contamination.[7][9]

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with Methyl 2-(quinoxalin-5-yl)acetate must be conducted in a designated area within a properly functioning chemical fume hood.[9][12]

  • Safety Equipment Check: Before beginning, confirm the location of and verify the operational status of the nearest safety shower and eyewash station.[4][14]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) are clean and placed inside the fume hood to minimize movement in and out of the containment area.[11]

Step 2: Handling and Weighing the Solid Compound

  • Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical container.

  • Containment: Perform all weighing and transferring of the solid compound deep within the chemical fume hood to contain any dust.[9]

  • Minimize Dust: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.[11]

Step 3: Solution Preparation

  • Controlled Addition: When preparing a solution, add the solid Methyl 2-(quinoxalin-5-yl)acetate to the solvent slowly and carefully to prevent splashing.

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and appropriate hazard warnings.[12][15]

Step 4: Post-Handling and Decontamination

  • Clean Workspace: Upon completion of the task, decontaminate all surfaces and equipment within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the exterior of contaminated items.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Emergency Procedures

Spill Response

  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[1][16]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves volatile solvents, evacuate the laboratory and contact your institution's emergency response team.

    • Prevent entry into the contaminated area.[1]

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][17]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Disposal Plan

All materials contaminated with Methyl 2-(quinoxalin-5-yl)acetate must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste: Collect all solutions and solvent rinses in a separate, appropriately labeled hazardous waste container.

  • Disposal: Ensure all waste is disposed of through your institution's licensed hazardous waste disposal program in accordance with local and national regulations.[6][11]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Methyl 2-(quinoxalin-5-yl)acetate, from initial preparation to final disposal.

prep Step 1: Preparation - Designate area in fume hood - Verify safety equipment ppe_on Step 2: Don PPE - Double gloves - Goggles/Face Shield - Lab Coat prep->ppe_on handle Step 3: Handling in Fume Hood - Weigh solid carefully - Prepare solutions slowly ppe_on->handle complete Procedure Complete? handle->complete complete->handle No ppe_off Step 4: Doff PPE & Decontaminate - Remove PPE correctly - Clean workspace - Wash hands complete->ppe_off Yes waste Step 5: Waste Disposal - Collect in labeled containers - Follow institutional protocol ppe_off->waste end_proc End waste->end_proc

Caption: Safe Handling Workflow for Methyl 2-(quinoxalin-5-yl)acetate.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Quinoxaline - Safety Data Sheet. Apollo Scientific.
  • Safety in the laboratory. Sigma-Aldrich.
  • Laboratory Safety Rules. Oklahoma State University.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - 2-Methylquinoxaline. Fisher Scientific.
  • Safety Using Chemical Reagents. Northeastern University.
  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • SAFETY DATA SHEET - Methyl Acetate. Sigma-Aldrich.
  • SAFETY DATA SHEET - Ethyl 3-methyl-2-(quinoxalin-2-yl)acetate. Fisher Scientific.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - 4-hydroxy Nonenal Alkyne. Cayman Chemical.
  • Quinoxaline-2PhO-2Br - SAFETY DATA SHEET. Ossila.
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • SAFETY DATA SHEET - 2-Methylquinoxaline. TCI Chemicals.
  • Methyl Acetate - Safety Data Sheet. Ecolink, Inc.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - Quinoxaline-2-carboxylic acid. Fisher Scientific.
  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Quinoxaline SDS, 91-19-0 Safety Data Sheets. ECHEMI.

Sources

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